3-(Chloromethyl)-2-methyl-1,1'-biphenyl
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-methyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYFWZAXXNLBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534523 | |
| Record name | 3-(Chloromethyl)-2-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84541-46-8 | |
| Record name | 3-(Chloromethyl)-2-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl (CAS No. 84541-46-8), a key intermediate in the synthesis of the pyrethroid insecticide, bifenthrin. This document consolidates essential information on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its primary application and the associated biological mechanism of action. The information is presented to support research, development, and drug discovery activities.
Chemical and Physical Properties
This compound is a substituted aromatic hydrocarbon. Its unique structure, featuring a biphenyl core with both chloromethyl and methyl substituents, provides distinct chemical reactivity that is leveraged in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84541-46-8 | [1] |
| Molecular Formula | C₁₄H₁₃Cl | [1] |
| Molecular Weight | 216.7 g/mol | [1] |
| IUPAC Name | 1-(chloromethyl)-2-methyl-3-phenylbenzene | [1] |
| Appearance | Light orange oil | |
| Boiling Point | 317.6 ± 11.0 °C (Predicted for 3-(Chloromethyl)-1,1'-biphenyl) | [2] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted for 3-(Chloromethyl)-1,1'-biphenyl) | [2] |
| Solubility | Biphenyl derivatives with chloromethyl substitutions typically show enhanced solubility in organic solvents compared to water. For reference, 4,4'-Bis(chloromethyl)-1,1'-biphenyl is soluble in tetrahydrofuran and has very low water solubility. | [1] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound has evolved to improve efficiency and safety, moving from a traditional six-step process to a more streamlined four-step method.[4][5]
Modern Facile Synthesis (4-Step)
A more recent, environmentally friendly, and efficient synthesis route has been developed, avoiding the use of highly toxic and hazardous reagents.[4][5] This process starts from 2-methyl-1,1'-biphenyl and proceeds through bromination, cyanation, reduction, and finally chlorination.[4]
Experimental Protocol:
A detailed experimental protocol for a similar synthesis is described as follows: Under a dry nitrogen atmosphere, 0.5 g (0.0022 mole) of N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine was dissolved in 5.5 ml of dry toluene with stirring and the solution was heated to 80° C.[6] A solution of 0.36 g (0.0033 mole) of ethyl chloroformate in 1.1 ml of dry toluene was added dropwise over 5 minutes.[6] The reaction mixture was stirred for 3.3 hours at 80° C., then cooled to room temperature and filtered.[6] The solvent was removed from the filtrate under reduced pressure to yield 3-chloromethyl-2-methyl-[1,1'-biphenyl] as a light orange oil.[6]
Caption: Modern four-step synthesis of this compound.
Traditional Synthesis (6-Step)
The traditional synthesis is a more complex route involving hazardous reagents like thionyl chloride and lithium aluminum hydride.[4][5]
Caption: Traditional six-step synthesis of this compound.
Application in Insecticide Synthesis
This compound is a crucial intermediate in the industrial production of bifenthrin, a potent pyrethroid insecticide.[4][5] Bifenthrin is widely used in agriculture and urban pest control.
Biological Activity and Signaling Pathways
The biological significance of this compound is intrinsically linked to the mode of action of bifenthrin. Bifenthrin is a Type I pyrethroid that targets the nervous system of insects.[7]
Mechanism of Action:
Bifenthrin acts on the voltage-gated sodium channels in the neuronal membranes of insects.[7] It binds to the channel protein and modifies its gating kinetics, specifically by delaying the closing of the channel.[7] This disruption leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the insect.[8] While the mechanism is similar in mammals, pyrethroids are less toxic due to higher body temperature, larger body size, and lower sensitivity of the sodium channel binding sites.[7]
Recent studies suggest that pyrethroids like bifenthrin may also impact other signaling pathways, including those involving ryanodine receptors (RyR) and the mechanistic target of rapamycin (mTOR), which are involved in calcium signaling and neuronal development.[9][10]
Caption: Mechanism of action of bifenthrin on insect voltage-gated sodium channels.
Safety and Handling
Potential Hazards (inferred from related compounds):
-
Skin and Eye Irritation: Similar compounds can cause skin and eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Toxicity: Some related compounds are harmful if swallowed or in contact with skin.
Recommended Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a compound of significant interest due to its role as a key precursor to the widely used insecticide, bifenthrin. Understanding its synthesis, properties, and the biological activity of its end-product is crucial for professionals in chemical synthesis, agricultural science, and drug development. The move towards more sustainable and safer synthesis methods highlights the ongoing innovation in the production of this important chemical intermediate.
References
- 1. Buy this compound | 84541-46-8 [smolecule.com]
- 2. 1,1'-BIPHENYL, 3-(CHLOROMETHYL)- | 38580-82-4 [amp.chemicalbook.com]
- 3. 84541-46-8|this compound|BLD Pharm [bldpharm.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. prepchem.com [prepchem.com]
- 7. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 8. Bifenthrin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Bifenthrin causes transcriptomic alterations in mTOR and ryanodine receptor-dependent signaling and delayed hyperactivity in developing zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl, a key intermediate in the production of the pyrethroid insecticide bifenthrin. This document details both traditional and modern synthetic routes, presents available analytical data, and outlines detailed experimental protocols.
Physicochemical Properties
While specific experimental data for all properties of this compound are not extensively reported in publicly available literature, the following table summarizes key identifiers and known physical data.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃Cl | [1] |
| Molecular Weight | 216.71 g/mol | [1] |
| CAS Number | 84541-46-8 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 53.2-56.3 °C | [2] |
Synthesis Protocols
Two primary synthetic routes for this compound have been reported: a traditional six-step method and a more modern, efficient four-step process. The four-step synthesis is generally preferred due to its higher overall yield, avoidance of highly toxic reagents, and more environmentally friendly nature.[2][3]
Modern Four-Step Synthesis from 2-Methyl-1,1'-biphenyl
This facile and efficient process starts from 2-methyl-1,1'-biphenyl and proceeds through bromination, amination, a Sommelet-Hauser rearrangement, and finally chlorination to yield the target compound with an overall yield of approximately 73.9%.[2]
References
An In-depth Technical Guide to the Core Mechanism of Action of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action related to 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. It is primarily recognized as a crucial intermediate in the synthesis of bifenthrin, a potent pyrethroid insecticide.[1] Consequently, its principal biological relevance is defined by the mode of action of bifenthrin. This document elucidates the synthesis of bifenthrin from its precursor, details bifenthrin's interaction with voltage-gated sodium channels in the insect nervous system, and presents relevant quantitative data from toxicological and electrophysiological studies. Furthermore, this guide explores the potential for direct biological activity of this compound as a reactive alkylating agent, drawing comparisons with analogous chemical structures. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate a deeper understanding for research and development professionals.
Primary Role: Intermediate in Bifenthrin Synthesis
The predominant function of this compound in industrial and research contexts is as a precursor for the chemical synthesis of the insecticide bifenthrin.[1] Bifenthrin is a Type I pyrethroid, a class of synthetic insecticides whose structure is based on the natural insecticides found in chrysanthemum flowers.
Synthesis of Bifenthrin
The synthesis of bifenthrin from this compound involves the esterification of the biphenyl alcohol derivative with a cyclopropanecarboxylic acid. The chloromethyl group of the precursor is the reactive site for this synthesis.
Mechanism of Action of Bifenthrin
The biological activity of bifenthrin, and by extension the practical application of its precursor, is centered on its action as a neurotoxin in insects.
Target Site: Voltage-Gated Sodium Channels
Bifenthrin targets the voltage-gated sodium channels (VGSCs) in the neuronal membranes of insects.[2][3] These channels are essential for the initiation and propagation of action potentials. Bifenthrin binds to the open state of these channels, preventing their normal closure.[4][5][6] This disruption leads to a prolonged influx of sodium ions, resulting in membrane depolarization and a state of hyperexcitability in the neuron.[3] This manifests as repetitive nerve discharges, leading to paralysis and eventual death of the insect.[1]
Classification as a Type I Pyrethroid
Bifenthrin is classified as a Type I pyrethroid, which are compounds that lack an α-cyano group.[2] Type I pyrethroids typically cause a shorter prolongation of the sodium current compared to Type II pyrethroids.[2] However, some studies suggest that bifenthrin exhibits properties that are intermediate between Type I and Type II pyrethroids.[4][7]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of bifenthrin.
Table 1: Acute Toxicity of Bifenthrin
| Species | Route | LD50 | Reference |
| Rat (male) | Oral (in corn oil) | 53 mg/kg bw | [8] |
| Rat | Dermal | >2000 mg/kg bw | [8] |
| Anopheles gambiae | Topical | 0.15 ng/mg | [3] |
| Culex quinquefasciatus | Topical | 0.16 ng/mg | [3] |
Table 2: Effects of Bifenthrin on Sodium Channels
| Parameter | Value | Conditions | Reference |
| Resting Modification | 25.3% | 10 µM on rat cortical neurons | [4][7] |
| EC50 (human Nav1.8) | 1-2 µM | Voltage-clamp on expressed channels | [9] |
Table 3: Environmental Persistence of Bifenthrin
| Matrix | Half-life | Conditions | Reference |
| Soil (chickpea crop) | 2.50 days | Recommended application dose | [10] |
| Soil (pigeon pea crop) | 3.73 days | Recommended application dose | [10] |
Experimental Protocols
The mechanism of action of bifenthrin has been elucidated through various experimental techniques, primarily in the field of electrophysiology.
Patch-Clamp Electrophysiology
This is the primary technique used to study the effects of bifenthrin on voltage-gated sodium channels.
-
Objective: To measure the ionic currents flowing through individual ion channels in the cell membrane of a neuron.
-
Methodology:
-
Isolation of neurons from the target organism (e.g., rat cerebral cortical neurons or insect neurons).[4]
-
A glass micropipette with a very small opening is used to make a tight seal with the neuronal membrane.
-
The membrane patch can be excised, allowing for the study of the ion channels in isolation.
-
The voltage across the membrane is controlled ("clamped") and the resulting current is measured.
-
Bifenthrin is introduced into the solution bathing the neuron or the membrane patch.
-
Changes in the sodium current, such as prolonged opening times and delayed inactivation, are recorded and analyzed.[4]
-
Toxicity Assays
Standard toxicological assays are used to determine the lethal dose (LD50) or lethal concentration (LC50) of bifenthrin.
-
Objective: To quantify the acute toxicity of bifenthrin.
-
Methodology:
-
Groups of test organisms (e.g., rats, insects) are exposed to different concentrations of bifenthrin via a specific route (oral, dermal, topical).[3][8]
-
Mortality is recorded over a specific period.
-
Statistical methods are used to calculate the dose or concentration that is lethal to 50% of the test population.
-
Potential Direct Biological Activity and Hazards
While the primary relevance of this compound is as an intermediate, its chemical structure suggests potential for direct biological activity. The presence of a chloromethyl group on a biphenyl backbone indicates that it is a potential alkylating agent.
Reactivity
The chloromethyl group is a reactive functional group that can participate in nucleophilic substitution reactions. This reactivity suggests that this compound could potentially alkylate biological macromolecules such as DNA and proteins. This is the mechanism by which many chemical carcinogens and mutagens exert their effects.
Analogy to Other Chloromethylated Aromatic Compounds
-
Benzyl Chloride: This simpler analogue is known to be a lachrymator and is classified as a probable human carcinogen.[11] It is a skin and eye irritant.[11]
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl: This related compound is classified as causing severe skin burns and eye damage, and may cause an allergic skin reaction.[12]
Based on these analogies, it is prudent to handle this compound with appropriate safety precautions, assuming it may be a skin and eye irritant, a sensitizer, and a potential carcinogen.
Conclusion
The mechanism of action associated with this compound is fundamentally that of its end-product, the insecticide bifenthrin. Bifenthrin acts as a potent neurotoxin by disrupting the function of voltage-gated sodium channels in insects. While there is a lack of direct toxicological data on this compound, its chemical structure and the known properties of similar compounds suggest that it should be treated as a hazardous and reactive chemical. For researchers and drug development professionals, understanding this dual nature—its role as a synthetic precursor and its potential intrinsic reactivity—is crucial for its safe handling and for the development of related compounds.
References
- 1. Buy this compound | 84541-46-8 [smolecule.com]
- 2. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Actions of the pyrethroid insecticide bifenthrin on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. Pyrethroid neurotoxicity studies with bifenthrin indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Risk Assessment of a Synthetic Pyrethroid, Bifenthrin on Pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility and stability of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
An In-depth Technical Guide on the Solubility and Stability of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl for Researchers, Scientists, and Drug Development Professionals.
Abstract
Physicochemical Properties of this compound
A comprehensive physicochemical profile is the foundation for any drug development or chemical research program. For this compound, the following parameters are of key interest.
Table 1: Physicochemical Properties of this compound
| Property | Predicted/Calculated Value | Experimental Data |
| Molecular Formula | C₁₄H₁₃Cl | Not Available |
| Molecular Weight | 216.71 g/mol | Not Available |
| LogP | 4.8 | Not Available |
| pKa | Not Available | Not Available |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | Not Available |
Note: Predicted values can be obtained from various computational tools such as ChemDraw or online platforms like SwissADME.
Solubility Profile
Solubility is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The solubility of this compound should be assessed in a range of relevant solvents.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
A common approach to determine aqueous solubility is through kinetic and thermodynamic solubility assays.
Kinetic Solubility:
-
Prepare a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO).
-
Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 4.0, 7.4, 9.0).
-
Shake the mixture for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).
-
Remove undissolved precipitate by filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
Thermodynamic Solubility:
-
Add an excess amount of solid this compound to a series of aqueous buffers with varying pH.
-
Agitate the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter or centrifuge the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the clear supernatant by HPLC or LC-MS.
Table 2: Solubility Data for this compound
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |
| PBS (pH 7.4) | 25 | Not Available | Kinetic |
| PBS (pH 7.4) | 37 | Not Available | Kinetic |
| Simulated Gastric Fluid | 37 | Not Available | Thermodynamic |
| Simulated Intestinal Fluid | 37 | Not Available | Thermodynamic |
| Ethanol | 25 | Not Available | Visual |
| DMSO | 25 | Not Available | Visual |
Experimental Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility assays.
Stability Profile
Evaluating the chemical stability of this compound is crucial to ensure its integrity during storage, formulation, and in biological systems.
Experimental Protocol: Chemical and Metabolic Stability Assays
Chemical Stability in Aqueous Buffers:
-
Prepare solutions of this compound in aqueous buffers at different pH values (e.g., 4.0, 7.4, 9.0).
-
Incubate the solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each solution.
-
Quench any degradation by adding an appropriate solvent (e.g., acetonitrile).
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
Metabolic Stability in Liver Microsomes:
-
Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), NADPH (as a cofactor), and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the metabolic reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Table 3: Stability Data for this compound
| Condition | Temperature (°C) | Half-life (t₁/₂) | Degradation Products |
| Aqueous Buffer (pH 4.0) | 25 | Not Available | Not Available |
| Aqueous Buffer (pH 7.4) | 25 | Not Available | Not Available |
| Aqueous Buffer (pH 9.0) | 25 | Not Available | Not Available |
| Human Liver Microsomes | 37 | Not Available | Not Available |
| Rat Liver Microsomes | 37 | Not Available | Not Available |
Experimental Workflow for Stability Assessment
Caption: Workflow for chemical and metabolic stability assays.
Signaling Pathways and Biological Activity
While the specific biological targets of this compound are not well-documented, its structural motif, the biphenyl core, is present in numerous biologically active molecules. For instance, some biphenyl compounds are known to interact with nuclear receptors or enzyme active sites. Should preliminary screening assays indicate biological activity, further investigation into the underlying mechanism of action would be warranted.
Logical Relationship for Target Identification
Caption: Logical workflow for target identification and MoA studies.
Conclusion
The solubility and stability of this compound are fundamental properties that must be characterized to advance its development for any application. This guide provides the standard experimental frameworks for these assessments. The generation of robust and reliable data through these methodologies will enable informed decisions in hit-to-lead campaigns, formulation development, and further preclinical studies. It is recommended that researchers generate experimental data for the tables presented herein to build a comprehensive profile for this compound.
The Pivotal Role of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl in Bifenthrin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the pyrethroid insecticide bifenthrin, with a specific focus on the critical precursor, 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. Bifenthrin is a widely used insecticide and acaricide known for its broad-spectrum efficacy.[1][2] The synthesis of this complex molecule relies on the efficient preparation of key intermediates, with this compound being a cornerstone in many synthetic routes. This document details various synthetic pathways, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes the chemical workflows.
Synthesis of the Precursor: this compound
The intermediate this compound is a key building block for the synthesis of bifenthrin.[3] Several synthetic strategies have been developed to produce this compound, each with distinct advantages concerning yield, cost, and environmental impact.
Pathway 1: Facile Four-Step Synthesis
A notable advancement in the synthesis of this compound is a streamlined four-step process that avoids the use of highly toxic and hazardous reagents.[3] This method offers a high overall yield and simplifies the purification process, making it an attractive option for industrial-scale production.[3]
Quantitative Data for Facile Synthesis
| Step | Reactants | Reagents/Solvents | Yield (%) | Reference |
| 4-Step Process | (Not specified) | (Avoids thionyl chloride, lithium aluminum hydride, methyl iodide) | 73.9 | [3] |
Pathway 2: Synthesis from N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine
Another reported method involves the conversion of N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine to this compound using ethyl chloroformate in toluene. This route boasts a quantitative yield, highlighting its efficiency.
Quantitative Data for Synthesis from N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine
| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine | Ethyl chloroformate | Toluene | 80 | 3.3 | 100 | [4] |
Pathway 3: Grignard and Coupling Reactions
A common industrial approach starts from the readily available and inexpensive 2,6-dichlorotoluene.[5][6] This pathway involves the formation of a Grignard reagent followed by a coupling reaction to yield the biphenyl structure.[5][6]
Quantitative Data for Grignard and Coupling Reaction
| Starting Material | Key Reactions | Overall Yield (%) | Purity (%) | Reference |
| 2,6-Dichlorotoluene | Grignard reaction, Coupling reaction | 45 | 98.5 | [5] |
| 2,6-Dichlorotoluene | Grignard reaction, Coupling reaction | 33.5 | 98.6 | [5] |
Synthesis of Bifenthrin from this compound
The final stage in the synthesis of bifenthrin involves the esterification of the alcohol derivative of the precursor, (2-methyl-[1,1'-biphenyl]-3-yl)methanol (also known as bifenthrin alcohol), with a specific cyclopropanecarboxylic acid derivative.[1] The precursor, this compound, is first converted to bifenthrin alcohol.
The synthesis of bifenthrin is achieved through the formal condensation of cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid and [(2-methyl-1,1'-biphenyl)-3-yl]methanol.[1]
Quantitative Data for Bifenthrin Synthesis
| Reactants | Reaction Type | Yield (%) | Purity (%) | Reference |
| lambda cyhalthrin acid, 2-methyl-3-biphenylmethanol | Esterification | >97 (reaction rate) | >98 | [7] |
| cis-Z-3-(2-chloro-3,3,3-triflulo-1-propenyl)-2,2-dimethyl cyclopropane carbonyl chloride, 2-methyl-3-biphenylmethyanol | Condensation | 92.0-95.0 | 95.0-98.5 | [8] |
| lambda-cyhalothric acid, 2-methyl-3-biphenylmethanol | Direct esterification | 93.76 | 98.4 | [9] |
Experimental Protocols
Synthesis of 3-(Chloromethyl)-2-methyl-[1,1'-biphenyl] from N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine[4]
-
Under a dry nitrogen atmosphere, dissolve 0.5 g (0.0022 mole) of N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine in 5.5 ml of dry toluene with stirring.
-
Heat the solution to 80°C.
-
Prepare a solution of 0.36 g (0.0033 mole) of ethyl chloroformate in 1.1 ml of dry toluene.
-
Add the ethyl chloroformate solution dropwise to the heated reaction mixture over 5 minutes.
-
Stir the reaction mixture for 3.3 hours at 80°C.
-
Cool the mixture to room temperature and filter.
-
Remove the solvent from the filtrate under reduced pressure to obtain 3-chloromethyl-2-methyl-[1,1'-biphenyl].
Synthesis of Bifenthrin Intermediate via Grignard and Coupling Reaction[5]
Step 1: Preparation of Grignard Reagent (Compound B)
-
To a 3L three-necked flask, add THF (50 mL), Compound A (2,6-dichlorotoluene, 20g), and magnesium powder (194 g).
-
Add 1,2-dibromoethane (1.5 mL) and stir the mixture at 40°C to initiate the reaction.
-
Slowly add a solution of Compound A (980 g) dissolved in 1.2 L of THF.
-
After the addition is complete, stir the mixture at 80°C for 1 hour.
-
Cool the reaction mixture for use in the next step.
Step 2: Coupling Reaction to form Compound D (3-chloro-2-methylbiphenyl)
-
In a 10L reactor, add Compound C (a halogenated benzene, 2 kg) and MnCl₂ (100 g).
-
Purge the reactor with nitrogen twice.
-
Heat the mixture to 80-96°C.
-
Slowly add the Grignard reagent (Compound B) solution (3L) prepared in the previous step.
-
Continue stirring at 85°C after the addition is complete.
-
Upon reaction completion, pour the reaction solution into ice-cold hydrochloric acid (3 mol/L, 2.8L).
-
Extract the mixture twice with DCM (0.7 L * 2).
-
Combine the organic phases and wash with water (0.7L).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Compound D.
Synthesis of Bifenthrin by Esterification[7]
-
In a reaction kettle, add lambda cyhalthrin acid, an inert organic solvent, and a catalyst.
-
Drip in thionyl chloride at a temperature between -5°C and 30°C.
-
Allow the reaction to proceed for 0 to 72 hours at a temperature between -5°C and 30°C to form lambda cyhalthrin acyl chloride.
-
In a separate reaction kettle, add 2-methyl-3-biphenylmethanol and an inert organic solvent.
-
Control the pH between 7 and 12 at a temperature of -5°C to 30°C.
-
Simultaneously drip in the lambda cyhalthrin acyl chloride and an acid-binding agent aqueous solution.
-
React for 0 to 24 hours at 0°C to 5°C.
-
Separate the phases and recover the inert organic solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product to obtain pure bifenthrin.
Visualizations
Synthesis Pathway of this compound
Caption: Alternative synthetic routes to the key precursor this compound.
Experimental Workflow for Bifenthrin Synthesis
Caption: General experimental workflow for the synthesis of bifenthrin from its key precursors.
References
- 1. Bifenthrin | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bifenthrin (Ref: FMC 54800) [sitem.herts.ac.uk]
- 3. asianpubs.org [asianpubs.org]
- 4. prepchem.com [prepchem.com]
- 5. Preparation method of bifenthrin insecticide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN113429256A - Preparation method of bifenthrin insecticide intermediate - Google Patents [patents.google.com]
- 7. CN102070454A - Method for preparing bifenthrin - Google Patents [patents.google.com]
- 8. CN103319345A - Method for preparing bifenthrin - Google Patents [patents.google.com]
- 9. CN104628568A - Method for producing bifenthrin with clean synthesizing process - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for nucleophilic substitution reactions utilizing 3-(Chloromethyl)-2-methyl-1,1'-biphenyl, a key intermediate in the synthesis of various biologically active molecules, including fungicides and potential anti-cancer agents.
Introduction
This compound is a versatile benzylic chloride that readily undergoes nucleophilic substitution reactions (SN2). The benzylic carbon is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent phenyl ring and the chlorine atom. This reactivity allows for the facile introduction of a variety of functional groups, making it a valuable building block in medicinal chemistry and agrochemical synthesis.
This document outlines detailed protocols for the reaction of this compound with amine, azide, cyanide, and methoxide nucleophiles.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution reactions described in the protocols below.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Amine | 4-Chloro-6-methylpyrimidin-2-amine, K2CO3 | DMF | 80 | 2 | N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)-4-chloro-6-methylpyrimidin-2-amine | 85 |
| Azide | Sodium Azide (NaN3) | DMF | Room Temp. | 12 | 3-(Azidomethyl)-2-methyl-1,1'-biphenyl | >90 (representative) |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | Reflux | 4 | 2-(2-methyl-[1,1'-biphenyl]-3-yl)acetonitrile | ~80-90 (representative) |
| Methoxide | Sodium Methoxide (NaOMe) | Methanol | Reflux | 3 | 3-(Methoxymethyl)-2-methyl-1,1'-biphenyl | >90 (representative) |
Experimental Protocols
Protocol 1: Synthesis of N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)-4-chloro-6-methylpyrimidin-2-amine (Amine Nucleophile)
This protocol is adapted from a procedure described in the synthesis of novel biphenyl-pyrimidine conjugates with potential anti-cancer activity.[1]
Materials:
-
This compound
-
4-Chloro-6-methylpyrimidin-2-amine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-chloro-6-methylpyrimidin-2-amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Expected Yield: 85%
Protocol 2: Synthesis of 3-(Azidomethyl)-2-methyl-1,1'-biphenyl (Azide Nucleophile) - Representative Protocol
This is a representative protocol based on general procedures for the synthesis of benzyl azides.
Materials:
-
This compound
-
Sodium Azide (NaN3)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Expected Yield: >90%
Protocol 3: Synthesis of 2-(2-methyl-[1,1'-biphenyl]-3-yl)acetonitrile (Cyanide Nucleophile) - Representative Protocol
This protocol is based on general procedures for the reaction of benzylic halides with potassium cyanide.
Materials:
-
This compound
-
Potassium Cyanide (KCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve potassium cyanide (1.2 eq) in a mixture of ethanol and water.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Expected Yield: ~80-90%
Protocol 4: Synthesis of 3-(Methoxymethyl)-2-methyl-1,1'-biphenyl (Methoxide Nucleophile) - Representative Protocol
This is a representative protocol based on standard Williamson ether synthesis conditions.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, dissolve sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Expected Yield: >90%
Mandatory Visualization
Caption: General workflow for nucleophilic substitution reactions.
Caption: SN2 reaction mechanism.
References
The Synthetic Versatility of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl: A Gateway to Novel Bioactive Compounds
For Immediate Release
[City, State] – [Date] – 3-(Chloromethyl)-2-methyl-1,1'-biphenyl is a versatile bifunctional molecule that serves as a critical starting material in the synthesis of a range of novel organic compounds. Its inherent reactivity, stemming from the presence of a reactive chloromethyl group, makes it a valuable building block for researchers in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the use of this compound in the synthesis of innovative anti-cancer agents and a widely used pyrethroid insecticide.
Application Note 1: Synthesis of Novel N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine Conjugates as Potent Anti-Cancer Agents
The unique structural motif of this compound has been successfully exploited in the development of novel small molecule inhibitors targeting the PD-1/PD-L1 axis, a critical pathway in cancer immunotherapy. By coupling the biphenyl scaffold with a 2-amino-pyrimidine moiety, a series of potent anti-cancer compounds have been synthesized and evaluated.
The general synthetic approach involves the nucleophilic substitution of the chlorine atom in this compound with various substituted 2-aminopyrimidines. This reaction proceeds readily due to the electrophilic nature of the benzylic carbon.[1] A library of 27 novel compounds has been synthesized using this method, demonstrating the robustness of this synthetic strategy.[2]
Biological Activity
Several of the synthesized N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine derivatives have exhibited significant anti-cancer effects across a panel of nine cancer cell lines. Notably, compounds 15a-d and 16b displayed strong inhibitory activity. Compound 16b was identified as a particularly potent derivative, exhibiting the lowest IC50 value of 2.08 µM against the HT-29 cancer cell line.[2]
Quantitative Data Summary
| Compound | HT-29 IC50 (µM) | HepG2 IC50 (µM) | Notes |
| 15a | Strong | - | Displayed strong anti-cancer effects. |
| 15b | Strong | - | Displayed strong anti-cancer effects. |
| 15c | Strong | - | Displayed strong anti-cancer effects. |
| 15d | Strong | - | Displayed strong anti-cancer effects. |
| 16b | 2.08 | Highest inhibitory activity | Showed the most potent activity against HT-29 cells. |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2020.[2]
Experimental Protocol: General Procedure for the Synthesis of N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine Derivatives
A mixture of the appropriately substituted 2-aminopyrimidine (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.) in N,N-dimethylformamide (DMF) is stirred at 80 °C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford the desired N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine derivative.
Application Note 2: Synthesis of Bifenthrin
This compound is a key intermediate in the industrial synthesis of bifenthrin, a widely used pyrethroid insecticide effective against a broad spectrum of pests in agricultural and residential settings.[3] The synthesis involves an esterification reaction between the alcohol derivative of this compound and 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid or its acid chloride.
A common synthetic route involves the conversion of this compound to its corresponding alcohol, 2-methyl-3-biphenylmethanol, followed by esterification.
Experimental Protocol: Synthesis of Bifenthrin from 2-methyl-3-biphenylmethanol
In a reaction vessel equipped with a stirrer and a condenser, 2-methyl-3-biphenylmethanol is mixed with a suitable catalyst. The mixture is heated until molten. 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane carbonyl chloride is then added dropwise to the reaction mixture under negative pressure. The reaction is allowed to proceed for 1-3 hours. After the reaction is complete, the mixture is washed, allowed to settle, and the layers are separated to yield bifenthrin. A patent describes a process where after treatment with 5% liquid caustic soda and washing, the product is recrystallized from n-hexane at 0-5 °C to yield bifenthrin with a purity of 98.1% and a yield of 93.71% based on 2-methyl biphenyl.[4]
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of novel organic compounds with significant biological activities. The protocols and data presented herein for the synthesis of anti-cancer agents and the insecticide bifenthrin highlight its importance in both medicinal chemistry and agrochemical development. The reactivity of the chloromethyl group offers a versatile handle for the introduction of diverse functionalities, paving the way for the discovery of new and improved bioactive molecules.
References
- 1. Buy this compound | 84541-46-8 [smolecule.com]
- 2. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. CN104628568A - Method for producing bifenthrin with clean synthesizing process - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-(Chloromethyl)-2-methyl-1,1'-biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions involving 3-(chloromethyl)-2-methyl-1,1'-biphenyl derivatives. This class of reaction is pivotal in synthetic organic chemistry and drug discovery for the construction of complex biaryl and diarylmethane structures, which are common motifs in pharmacologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or boronate ester) and an organic halide or triflate. The reaction is favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[1][2] The coupling of benzylic halides, such as this compound, with various arylboronic acids provides a direct route to synthesize unsymmetrical diarylmethane derivatives. These structures are key components in many biologically active molecules and pharmaceutical candidates.[3]
Benzylic chlorides are known to be less reactive than their corresponding bromides in Suzuki-Miyaura couplings.[3][4] However, with appropriate optimization of catalysts, ligands, and reaction conditions, high yields can be achieved. This document outlines effective protocols and presents expected outcomes based on established literature for similar substrates.
Key Experimental Considerations
Successful Suzuki coupling of this compound derivatives hinges on several critical parameters:
-
Catalyst System: A palladium(0) species is the active catalyst, typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂.[3] The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition of the less reactive benzylic chloride. Ligands such as SPhos, XPhos, and triphenylphosphine (PPh₃) have been used effectively in related couplings.[3][4]
-
Base: A base is required to activate the boronic acid for transmetalation. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2] The choice of base can significantly impact the reaction yield.
-
Solvent: A mixture of an organic solvent and water is frequently used. Common organic solvents include tetrahydrofuran (THF), dioxane, and cyclopentyl methyl ether (CPME).[3] The aqueous phase is essential for dissolving the base and facilitating the activation of the boronic acid.
Experimental Protocols
The following protocols are generalized from successful Suzuki-Miyaura couplings of benzylic chlorides with arylboronic acids and can be adapted for this compound derivatives.
Protocol 1: Standard Suzuki-Miyaura Coupling of a Benzylic Chloride
This protocol is adapted from methodologies reported for the coupling of benzylic chlorides with arylboronic acids.[4][5]
Materials:
-
This compound derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (degassed)
-
Nitrogen or Argon source
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the this compound derivative (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.25 equiv).[4]
-
Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.11 equiv).[4]
-
Add Na₂CO₃ (2.5 equiv).[4]
-
Add a degassed mixture of THF and water (1:1 v/v) to achieve a reaction concentration of 0.1 M with respect to the benzylic chloride.[3][4]
-
Seal the vessel and heat the reaction mixture at 40-80 °C with vigorous stirring.[4][5] The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enhanced Reactivity with Buchwald Ligands
For less reactive arylboronic acids or to improve reaction efficiency, a more active catalyst system employing a Buchwald ligand can be utilized.[3]
Materials:
-
This compound derivative
-
Potassium aryltrifluoroborate (as an alternative to boronic acid)
-
Pd(OAc)₂
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Cyclopentyl methyl ether (CPME)
-
Water (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the this compound derivative (0.5 mmol, 1.0 equiv), potassium aryltrifluoroborate (1.01 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.02 equiv), and Cs₂CO₃ (3.0 equiv) in a reaction vessel.[3]
-
Add a degassed mixture of CPME and water (10:1 v/v) to achieve a concentration of 0.1 M.[3]
-
Seal the vessel and heat the reaction mixture to 90 °C with stirring.[3]
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura couplings of benzylic halides with various arylboronic acids or their derivatives. These results can be used to estimate the expected yields for reactions with this compound derivatives.
Table 1: Suzuki-Miyaura Coupling of Benzyl Chloride with Various Arylboronic Acids [4]
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-(Phenylmethyl)-2-methyl-1,1'-biphenyl | 70-80 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | 3-((4-Methoxyphenyl)methyl)-2-methyl-1,1'-biphenyl | 62 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3-((4-(Trifluoromethyl)phenyl)methyl)-2-methyl-1,1'-biphenyl | 60 |
| 4 | 2-Methylphenylboronic acid | 3-((2-Methylphenyl)methyl)-2-methyl-1,1'-biphenyl | 52 |
Reaction Conditions: Benzyl chloride (1.0 equiv), arylboronic acid (1.25 equiv), PdCl₂ (5 mol%), PPh₃ (11 mol%), Na₂CO₃ (2.5 equiv), THF/H₂O (1:1), 40 °C, 24 h.[4]
Table 2: Suzuki-Miyaura Coupling of Benzyl Halides with Potassium Aryltrifluoroborates [3]
| Entry | Benzyl Halide | Potassium Aryltrifluoroborate | Conditions | Product | Yield (%) |
| 1 | Benzyl bromide | K[PhBF₃] | A | Diphenylmethane | 74 |
| 2 | Benzyl bromide | K[4-MeOC₆H₄BF₃] | A | 4-Methoxydiphenylmethane | 81 |
| 3 | Benzyl chloride | K[4-MeOC₆H₄BF₃] | B | 4-Methoxydiphenylmethane | 69 |
| 4 | Benzyl bromide | K[4-CF₃C₆H₄BF₃] | B | 4-(Trifluoromethyl)diphenylmethane | 87 |
Conditions A: PdCl₂(dppf)·CH₂Cl₂ (2 mol%), Cs₂CO₃ (3 equiv), THF/H₂O (10:1), 77 °C.[3] Conditions B: PdCl₂(dppf)·CH₂Cl₂ (2 mol%), Cs₂CO₃ (3 equiv), CPME/H₂O (10:1), 90 °C.[3]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki Coupling
This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-2-methyl-1,1'-biphenyl is a versatile chemical intermediate, notably utilized in the synthesis of the pyrethroid insecticide bifenthrin. The presence of a reactive chloromethyl group on the biphenyl scaffold offers a prime opportunity for chemical derivatization, enabling the creation of a diverse library of compounds for biological screening. This document provides detailed protocols for the synthesis of various derivatives and outlines key biological screening assays to evaluate their potential as neurotoxic agents, anticancer therapeutics, and anti-inflammatory drugs.
The biphenyl moiety is a recognized pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. By modifying the chloromethyl group of this compound, novel derivatives can be synthesized and screened for a variety of biological activities.
Chemical Derivatization
The electrophilic carbon of the chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Below are protocols for the synthesis of azide, amine, and thioether derivatives.
Experimental Workflow for Derivatization
Caption: Synthetic routes for the derivatization of this compound.
Protocol 1: Synthesis of 3-(Azidomethyl)-2-methyl-1,1'-biphenyl
This protocol describes the conversion of the chloromethyl group to an azidomethyl group via nucleophilic substitution with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with water and extract the product with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 3-(Aminomethyl)-2-methyl-1,1'-biphenyl Derivatives
This protocol outlines the synthesis of secondary or tertiary amines by reacting the starting material with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Water
-
Saturated salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, mechanical stirrer, heating mantle, separatory funnel.
Procedure:
-
In a flask equipped with a reflux condenser and mechanical stirrer, place the desired amine (4.0 eq.), sodium bicarbonate (1.25 eq.), and water.[2]
-
Heat the mixture to 90-95°C with vigorous stirring.
-
Slowly add this compound (1.0 eq.) over 1.5-2 hours.[2]
-
Continue stirring at 90-95°C for an additional 4 hours.
-
Cool the mixture, and separate the organic layer.
-
Wash the organic layer with a saturated salt solution.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the excess amine by distillation under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Synthesis of 3-(Thiomethyl)-2-methyl-1,1'-biphenyl Derivatives
This protocol describes the formation of a thioether linkage by reacting the starting material with a thiol.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol)
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
In a round-bottom flask, reflux this compound (1.0 eq.) and thiourea (1.1 eq.) in ethanol for 6 hours to form the isothiuronium salt.[3]
-
Add solid sodium hydroxide (3.0 eq.) and continue to reflux for an additional 2 hours to generate the thiolate in situ.[3]
-
Cool the reaction to room temperature and add the second electrophile (if making an unsymmetrical thioether) or proceed to workup for a symmetrical thioether.
-
For workup, partition the mixture between aqueous sodium hydroxide and dichloromethane.
-
Separate the organic layer, dry over a drying agent (e.g., MgSO₄), filter, and concentrate to yield the thioether.
-
Purify by column chromatography if necessary.
Biological Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the synthesized derivatives.
Screening Workflow
Caption: Tiered workflow for the biological screening of novel derivatives.
Protocol 4: In Vitro Neurotoxicity Screening - Voltage-Gated Sodium Channel Assay
Given that bifenthrin, a derivative of the parent compound, targets voltage-gated sodium channels, this assay is crucial for identifying neurotoxic potential. This protocol utilizes a fluorescence-based assay to measure changes in intracellular sodium ion concentration.
Materials:
-
Cells expressing the target voltage-gated sodium channel (e.g., NaV1.7)
-
Brilliant Sodium™ 2 Assay Kit or similar
-
Test compounds
-
Positive control (e.g., Veratridine)
-
Negative control (e.g., Tetrodotoxin)
-
96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells expressing the sodium channel of interest in 96- or 384-well plates and culture overnight.
-
Dye Loading: Prepare the fluorescent sodium indicator dye solution according to the manufacturer's instructions (e.g., ION Natrium Green 2 AM).[4] Remove the culture medium from the cells and add the dye loading solution. Incubate for the recommended time (e.g., 60 minutes at 37°C).
-
Compound Addition: Add test compounds at various concentrations to the wells. Include positive and negative controls.
-
Channel Activation: Add a sodium channel activator (e.g., veratridine) to all wells except for the negative control wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 525 nm, Em: 545 nm).[5]
-
Data Analysis: Calculate the change in fluorescence in response to the channel activator. Determine the IC₅₀ or EC₅₀ values for the test compounds by plotting the fluorescence change against the compound concentration.
Protocol 5: In Vitro Anticancer Screening - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
-
Positive control (e.g., Doxorubicin)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours. Include vehicle-treated and positive control wells.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value for each compound by plotting cell viability against compound concentration.
Protocol 6: In Vitro Anti-inflammatory Screening - COX-2 Inhibition Assay
This fluorometric assay measures the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric)
-
Purified recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Probe
-
Test compounds
-
Positive control (e.g., Celecoxib)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as described in the kit manual.[10][11]
-
Enzyme and Inhibitor Addition: In a 96-well black plate, add the COX Assay Buffer, COX-2 enzyme, and the test compounds at various concentrations. Include positive and negative controls.
-
Probe and Cofactor Addition: Add the COX Probe and COX Cofactor to all wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[10][11]
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.[10][11]
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percent inhibition of COX-2 activity for each compound concentration and calculate the IC₅₀ values.
Data Presentation
Quantitative data from the biological screening assays should be summarized in clear and concise tables to facilitate comparison between the synthesized derivatives.
Table 1: Neurotoxicity Screening of this compound Derivatives
| Compound ID | Derivative Type | Target | Assay | IC₅₀ (µM) |
| Parent | Chloromethyl | NaV1.7 | Fluorescence | >100 |
| DERIV-01 | Azide | NaV1.7 | Fluorescence | 15.2 ± 1.8 |
| DERIV-02 | Amine (Morpholine) | NaV1.7 | Fluorescence | 5.6 ± 0.7 |
| DERIV-03 | Thioether (Thiophenol) | NaV1.7 | Fluorescence | 22.4 ± 3.1 |
| Bifenthrin | Pyrethroid Ester | NaV1.7 | Fluorescence | 0.05 ± 0.01 |
Table 2: Anticancer Activity of this compound Derivatives against MCF-7 Cells
| Compound ID | Derivative Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| Parent | Chloromethyl | MTT | 48 | >100 |
| DERIV-04 | Azide | MTT | 48 | 45.1 ± 5.3 |
| DERIV-05 | Amine (Aniline) | MTT | 48 | 12.8 ± 1.5 |
| DERIV-06 | Thioether (4-Chlorothiophenol) | MTT | 48 | 8.9 ± 1.1 |
| Doxorubicin | - | MTT | 48 | 0.5 ± 0.06 |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | Target | Assay | IC₅₀ (µM) |
| Parent | Chloromethyl | COX-2 | Fluorometric | >100 |
| DERIV-07 | Azide | COX-2 | Fluorometric | 68.3 ± 7.2 |
| DERIV-08 | Amine (Piperidine) | COX-2 | Fluorometric | 25.4 ± 3.0 |
| DERIV-09 | Thioether (2-Naphthalenethiol) | COX-2 | Fluorometric | 18.7 ± 2.2 |
| Celecoxib | - | COX-2 | Fluorometric | 0.04 ± 0.005 |
Signaling Pathway
The primary mechanism of neurotoxicity for pyrethroids, which are structurally related to the derivatives , involves the disruption of voltage-gated sodium channels in neurons. This leads to prolonged channel opening, hyperexcitability of the nerve, and eventual paralysis.
Caption: Signaling pathway for pyrethroid-induced neurotoxicity.
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for the Facile and Environmentally Friendly Synthesis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Chloromethyl)-2-methyl-1,1'-biphenyl is a key intermediate in the synthesis of various organic molecules, most notably the pyrethroid insecticide bifenthrin.[1][2] Traditional synthetic routes to this compound are often lengthy and employ hazardous reagents, posing significant environmental and safety concerns.[1][2][3] This document outlines a facile, efficient, and more environmentally friendly four-step synthesis of this compound, starting from 2-methyl-1,1'-biphenyl.[1] This improved process avoids the use of high-risk substances such as thionyl chloride, lithium aluminum hydride, and methyl iodide, which are characteristic of the traditional six-step synthesis.[1][2][3] The presented protocol offers a higher overall yield, simpler purification, and is more suitable for large-scale production.[1][2]
Advantages of the Featured Protocol
-
Environmentally Friendly: Avoids the use of highly toxic and hazardous reagents.[1][2]
-
Efficiency: The synthetic process is shortened from six to four steps.[1][2]
-
Higher Yield: The overall yield of this compound is significantly improved.[1][2]
-
Safety: Eliminates reagents that can produce corrosive byproducts or explosive gases.[1]
-
Scalability: The process is safer and more suitable for mass production.[1]
Applications
The primary application of this compound is as a crucial intermediate in the production of the insecticide bifenthrin.[1][2] Bifenthrin functions by affecting the nervous system of insects.[1] Additionally, the reactive chloromethyl group makes this biphenyl derivative a versatile building block in organic synthesis for the creation of more complex molecules through nucleophilic substitution and other transformations.[4]
Quantitative Data Summary
The following table summarizes the yields for each step of the synthesis.
| Step | Reaction | Product | Yield (%) |
| 1 | Bromination of 2-methyl-1,1'-biphenyl | 3-(Bromomethyl)-2-methyl-1,1'-biphenyl | 85.0 |
| 2 | Amination of 3-(bromomethyl)-2-methyl-1,1'-biphenyl | N,N-Dimethyl-2-methyl-(1,1'-biphenyl)-3-methanamine | 87.8 |
| 3 | Chlorination of N,N-dimethyl-2-methyl-(1,1'-biphenyl)-3-methanamine | This compound | 73.9 |
| Overall Yield | ~55.0 |
Experimental Protocols
Materials and Methods
-
All reagents and solvents should be of commercial grade and used without further purification.[1]
-
Thin-layer chromatography (TLC) can be performed on silica gel GF254 plates.[1]
-
Column chromatography should be carried out using silica gel H60.[1]
-
¹H NMR spectra can be recorded on a 300 MHz spectrometer, with chemical shifts reported in ppm relative to tetramethylsilane (TMS).[1]
Step 1: Synthesis of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl
-
Dissolve 2-methyl-1,1'-biphenyl (25.0 g, 148.6 mmol) in 150 mL of carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS, 29.0 g, 163.5 mmol) and a catalytic amount of benzoyl peroxide (BPO, 0.36 g, 1.5 mmol).
-
Heat the mixture to reflux and stir for 4 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (eluent: petroleum ether) to obtain 3-(bromomethyl)-2-methyl-1,1'-biphenyl as a light yellow oily liquid.
Step 2: Synthesis of N,N-Dimethyl-2-methyl-(1,1'-biphenyl)-3-methanamine
-
Add 3-(bromomethyl)-2-methyl-1,1'-biphenyl (14.9 g, 56.6 mmol) to a 33% solution of dimethylamine in ethanol (150 mL).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in 200 mL of water.
-
Extract the aqueous solution with ethyl acetate (2 x 250 mL).[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Evaporate the solvent under vacuum to yield N,N-dimethyl-2-methyl-(1,1'-biphenyl)-3-methanamine as a light grey oily liquid.[1]
Step 3: Synthesis of this compound
-
Dissolve N,N-dimethyl-2-methyl-(1,1'-biphenyl)-3-methanamine (20.7 g, 91.7 mmol) in 80 mL of cyclohexane.[1]
-
Slowly add ethyl chloroformate (12.0 g, 110.0 mmol) to the reaction mixture.
-
Continue stirring at 80 °C for 3 hours.[5]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
HPLC method for the analysis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
An HPLC Method for the Analysis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various agrochemicals, and a reliable analytical method is crucial for quality control and process monitoring. The following protocol is based on established methods for the analysis of similar biphenyl derivatives and provides a robust starting point for method development and validation.[1][2][3]
Introduction
This compound is a substituted biphenyl compound used in the synthesis of pesticides.[4] Its purity and concentration must be carefully monitored during production to ensure the quality and efficacy of the final product. Reversed-phase HPLC with UV detection is a widely used, reliable, and cost-effective technique for the analysis of such aromatic compounds.[2][3] This application note provides a detailed protocol for the separation and quantification of this compound.
Experimental
The following table summarizes the recommended HPLC instrumentation and chromatographic conditions for the analysis of this compound. These conditions are based on methods developed for similar biphenyl compounds and may require further optimization.[2][3][5]
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
This compound reference standard: Of known purity
-
Methanol: HPLC grade (for sample and standard preparation)
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Dissolve the sample in methanol and sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute the sample solution to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Parameters (to be established)
For routine use, the method should be validated according to the International Conference on Harmonization (ICH) guidelines. The following parameters should be assessed:[2][5]
| Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard 1 | ||||
| Standard 2 | ||||
| ... | ||||
| Sample 1 | ||||
| Sample 2 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Considerations for Chemically Unstable Halogenated Compounds
Chloromethyl groups can be susceptible to hydrolysis or reaction with nucleophiles. While the proposed method uses a non-aqueous solvent for sample preparation to minimize degradation, for certain sample matrices or if instability is observed, a pre-column derivatization strategy could be considered.[6][7][8] This would involve reacting the chloromethyl group with a suitable derivatizing agent to form a more stable and easily detectable derivative prior to HPLC analysis.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gas Chromatography Analysis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl reaction mixtures using gas chromatography (GC). These guidelines are intended to assist in monitoring reaction progress, determining product purity, and identifying potential impurities.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including the pyrethroid insecticide bifenthrin.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and consistency of the final product. Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is a powerful technique for separating and quantifying the components of the reaction mixture, including the desired product, unreacted starting materials, and byproducts.
This application note details a robust GC method for the analysis of this compound and provides protocols for sample preparation, instrument setup, and data analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis. The goal is to obtain a representative sample that is free of particulates and within the optimal concentration range for the instrument.
Protocol for Liquid Reaction Mixtures:
-
Sample Collection: Carefully collect a representative aliquot (e.g., 100 µL) from the reaction mixture. Ensure the mixture is homogeneous before sampling.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration appropriate for GC analysis. A typical starting dilution is 1:100 (v/v) with a high-purity solvent such as dichloromethane or ethyl acetate.[2][3] The final concentration should be within the linear range of the calibration curve.
-
Filtration (if necessary): If the diluted sample contains solid particles, filter it through a 0.45 µm syringe filter to prevent clogging of the GC inlet and column.[3]
-
Vial Transfer: Transfer the final diluted and filtered sample into a 2 mL autosampler vial for GC analysis.
Gas Chromatography (GC) Method
The following GC conditions have been optimized for the separation of this compound and related impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column is recommended. A good choice is a DB-5ms (5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Autosampler: Agilent 7693A or equivalent.
GC Conditions:
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °C |
| Detector | FID or MS |
| FID Temperature | 300 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range (for MS) | 40-450 amu |
Calibration and Quantification
For accurate quantification, a multi-point calibration curve should be prepared using certified reference standards of this compound and any known impurities.
Protocol for Calibration:
-
Stock Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., dichloromethane) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in the prepared samples.
-
Analysis: Inject each calibration standard into the GC under the same conditions as the samples.
-
Calibration Curve: Plot the peak area of the analyte against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
Data Presentation
The following tables summarize representative quantitative data that could be obtained using the described method.
Table 1: Retention Times of Key Compounds
| Compound | Retention Time (min) |
| 2-Methyl-1,1'-biphenyl (Starting Material) | 8.5 |
| This compound (Product) | 10.2 |
| Dichloromethylated byproduct | 11.8 |
| Unidentified Impurity 1 | 9.7 |
| Unidentified Impurity 2 | 12.5 |
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 5,200 |
| 5 | 25,800 |
| 10 | 51,500 |
| 25 | 128,000 |
| 50 | 255,000 |
| Linear Regression | y = 5100x + 150 |
| Correlation Coefficient (R²) | 0.9998 |
Table 3: Analysis of a Representative Reaction Mixture
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Area |
| 2-Methyl-1,1'-biphenyl | 8.5 | 35,000 | 6.8 | 10.5 |
| This compound | 10.2 | 280,000 | 54.9 | 84.1 |
| Dichloromethylated byproduct | 11.8 | 12,000 | 2.3 | 3.6 |
| Unidentified Impurity 1 | 9.7 | 5,500 | - | 1.7 |
Visualizations
The following diagrams illustrate the experimental workflow and a potential reaction pathway.
Caption: Experimental workflow for GC analysis.
Caption: Potential reaction pathway and byproducts.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the large-scale synthesis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl, a key intermediate in the production of various industrial chemicals, most notably the pyrethroid insecticide bifenthrin.[1][2][3] This document details and compares various synthetic methodologies, including traditional and modern, more environmentally benign routes. Detailed experimental protocols, safety and handling guidelines, and data on reaction parameters, yields, and purity are presented to facilitate scale-up for industrial applications.
Introduction
This compound is a crucial building block in organic synthesis. Its primary industrial application lies in the synthesis of bifenthrin, a widely used insecticide.[1][3] The reactive chloromethyl group allows for further functionalization, making it a versatile intermediate in the development of pharmaceuticals and other specialty chemicals. The efficiency, safety, and environmental impact of the synthesis of this compound are critical considerations for its industrial production. This document outlines and compares established and improved synthetic routes to this important compound.
Synthesis Methodologies: A Comparative Overview
Several methods for the synthesis of this compound have been developed, ranging from traditional multi-step processes to more streamlined and environmentally friendly approaches. The selection of a particular route for industrial-scale production will depend on factors such as cost, availability of starting materials, desired purity, and safety and environmental regulations.
A traditional six-step synthesis, while established, involves the use of hazardous reagents such as thionyl chloride and lithium aluminum hydride, presenting significant environmental and safety challenges.[1][2] A more recent, facile four-step synthesis offers a safer and more efficient alternative with a high overall yield.[2] Another approach involves a Grignard reaction, providing a different pathway to the biphenyl core.
The following table summarizes and compares the key aspects of these synthetic routes:
| Parameter | Traditional 6-Step Synthesis | Facile 4-Step Synthesis | Grignard Reaction Route |
| Starting Material | (1,1'-biphenyl)-2-carboxylic acid | 2-methyl-1,1'-biphenyl | 2,6-dichlorotoluene and a halogenated benzene |
| Key Reagents | Thionyl chloride, N,N-dimethylformamide, lithium aluminum hydride, methyl iodide, sodium amide, ethyl chloroformate | N-bromosuccinimide (NBS), trimethylamine, sodium amide, ethyl chloroformate | Magnesium, halogenated benzene, catalyst (e.g., Pd(dppf)Cl2) |
| Number of Steps | 6 | 4 | 2 (Grignard formation and coupling) |
| Overall Yield | Lower (not explicitly quantified in sources) | 73.9%[2] | Can be high, but specific overall yield not detailed |
| Purity | Not specified | High purity achievable with simple purification[2] | Purity of intermediate up to 98.4% reported[4] |
| Safety & Environmental | Involves highly toxic and hazardous reagents (thionyl chloride, lithium aluminum hydride, methyl iodide)[1][2] | Avoids the use of highly toxic and hazardous reagents, making it more environmentally friendly[1][2] | The catalyst Pd/C can be hazardous and pose a fire risk, making it less suitable for industrial scale-up.[4] |
Experimental Protocols
Protocol 1: Facile 4-Step Synthesis of this compound
This protocol is based on the more environmentally friendly 4-step synthesis route.
Step 1: Bromination of 2-methyl-1,1'-biphenyl
-
In a suitable reactor, dissolve 2-methyl-1,1'-biphenyl in a non-polar solvent such as cyclohexane.
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-(bromomethyl)-1,1'-biphenyl.
Step 2: Amination of 2-(bromomethyl)-1,1'-biphenyl
-
Dissolve the crude 2-(bromomethyl)-1,1'-biphenyl in a suitable solvent.
-
Add an excess of trimethylamine solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Remove the solvent under reduced pressure to obtain the quaternary ammonium salt.
Step 3: Sommelet-Hauser Rearrangement
-
Suspend the quaternary ammonium salt in a suitable solvent (e.g., liquid ammonia or an appropriate organic solvent).
-
Add a strong base, such as sodium amide, portion-wise at a controlled temperature.
-
Allow the reaction to proceed until the rearrangement is complete (monitor by TLC or HPLC).
-
Quench the reaction carefully with a suitable proton source (e.g., ammonium chloride solution).
-
Extract the product with an organic solvent, wash the organic layer, and dry it over a suitable drying agent.
-
Remove the solvent under reduced pressure to yield crude N,N-dimethyl-2-methyl-[1,1'-biphenyl]-3-methanamine.
Step 4: Chlorination to form this compound
-
Dissolve the crude N,N-dimethyl-2-methyl-[1,1'-biphenyl]-3-methanamine in a dry, inert solvent like toluene.[5]
-
Heat the solution to approximately 80°C under a nitrogen atmosphere.[5]
-
Add a solution of ethyl chloroformate in the same solvent dropwise.[5]
-
Stir the reaction mixture at 80°C for several hours until the reaction is complete.[5]
-
Cool the mixture to room temperature and filter to remove any solid byproducts.[5]
-
Remove the solvent from the filtrate under reduced pressure to obtain this compound.[5]
Protocol 2: Chloromethylation of 2-methyl-1,1'-biphenyl (Alternative Approach)
This protocol describes a direct chloromethylation approach, which is a common industrial process for introducing a chloromethyl group onto an aromatic ring.
-
Charge the reactor with 2-methyl-1,1'-biphenyl and a suitable solvent.
-
Add a source of formaldehyde, such as paraformaldehyde or formalin.
-
Introduce a catalyst, typically a Lewis acid like zinc chloride.
-
Bubble dry hydrogen chloride gas through the reaction mixture while maintaining a controlled temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, quench the reaction by adding water or a dilute aqueous base.
-
Separate the organic layer, wash it with water and brine, and dry it over a drying agent.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Purification and Analysis
Purification:
For industrial-scale production, recrystallization is often the preferred method of purification due to its cost-effectiveness and scalability. The crude this compound can be recrystallized from a suitable solvent system, such as a mixture of a polar and a non-polar solvent, to achieve high purity. Column chromatography may be employed for smaller scales or to achieve very high purity, although it is generally less economical for large-scale production.
Analysis:
The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC). A typical HPLC method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water. The product can be detected using a UV detector.
Visualizations
Caption: Comparative synthesis pathways for this compound.
Caption: General experimental workflow for the synthesis and purification of the target compound.
Safety and Environmental Considerations
Hazardous Reagents:
-
Traditional 6-Step Synthesis: This route involves several highly hazardous materials. Thionyl chloride is corrosive and reacts violently with water. Lithium aluminum hydride is highly flammable and reacts explosively with water. Methyl iodide is a known carcinogen. Sodium amide is a strong base that can ignite in air. Extreme caution and specialized handling procedures are required when working with these reagents.
-
Facile 4-Step Synthesis: This route is inherently safer as it avoids the most hazardous reagents of the traditional method. However, N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Strong bases like sodium amide still require careful handling.
-
Chloromethylation: Hydrogen chloride is a corrosive gas. Formaldehyde is a suspected carcinogen. Lewis acid catalysts can be corrosive and moisture-sensitive.
Engineering Controls and Personal Protective Equipment (PPE):
All synthetic procedures should be carried out in a well-ventilated chemical fume hood. Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. For large-scale operations, closed-system reactors and scrubbers for volatile and corrosive gases are essential.
Waste Disposal:
Chemical waste should be segregated and disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be collected separately. Aqueous waste containing acids or bases should be neutralized before disposal. Byproducts from the reactions, such as succinimide, should be collected and disposed of appropriately. The more environmentally friendly 4-step synthesis generates less hazardous waste compared to the traditional route.
Conclusion
The large-scale synthesis of this compound is a critical process for the production of the insecticide bifenthrin and other fine chemicals. While traditional synthetic routes exist, modern, more facile methods offer significant advantages in terms of safety, environmental impact, and efficiency. The choice of a particular synthetic pathway for industrial production will be guided by a thorough evaluation of economic, safety, and environmental factors. The protocols and data presented in these application notes provide a foundation for researchers and chemical engineers to develop and optimize robust and sustainable manufacturing processes for this important chemical intermediate.
References
- 1. Buy this compound | 84541-46-8 [smolecule.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Bifenthrin's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113429256A - Preparation method of bifenthrin insecticide intermediate - Google Patents [patents.google.com]
- 5. 4,4’-Bis(chloromethyl)-1,1’-biphenyl | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the facile, four-step synthesis of this compound, which offers a higher yield and improved safety profile compared to the traditional six-step method.[1][2]
Step 1: Benzylic Bromination of 2-Methyl-1,1'-biphenyl
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | - Insufficient radical initiator (e.g., AIBN or benzoyl peroxide) or inadequate light initiation.- Deactivated N-bromosuccinimide (NBS).- Reaction temperature is too low. | - Increase the amount of radical initiator or use a fresh batch.- Ensure adequate light exposure if using photochemical initiation.- Use freshly recrystallized NBS.- Optimize the reaction temperature; for many benzylic brominations, refluxing in a suitable solvent is effective.[3] |
| Formation of multiple products (observed by TLC/NMR) | - Dibromination: Excess NBS or prolonged reaction time.- Aromatic bromination: Reaction conditions favoring electrophilic substitution (e.g., presence of acid). | - Use a stoichiometric amount of NBS (typically 1.05-1.1 equivalents).- Monitor the reaction closely by TLC and stop when the starting material is consumed.- Ensure the reaction medium is neutral or slightly basic to suppress electrophilic aromatic substitution.[4] |
| Difficult purification | - Presence of succinimide byproduct.- Similar polarity of the desired product and unreacted starting material. | - After the reaction, cool the mixture and filter to remove the succinimide.- Employ column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) for purification. |
Step 2: Amination of 2-(Bromomethyl)-1,1'-biphenyl
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction | - Insufficient trimethylamine.- Low reaction temperature. | - Use a sufficient excess of trimethylamine (gas or solution).- Ensure the reaction is conducted at an appropriate temperature to facilitate the quaternization of the amine. |
| Formation of elimination byproducts | - Use of a strongly basic trimethylamine solution. | - Use a neutral or mildly basic solution of trimethylamine.- Consider using a salt form of trimethylamine and a non-nucleophilic base. |
Step 3: Sommelet-Hauser Rearrangement
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 3-substituted product | - Competing Stevens rearrangement: This is a common side reaction for Sommelet-Hauser rearrangements.[5][6]- Incomplete deprotonation to form the ylide. | - The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium amide in liquid ammonia are often used.[5]- Lower reaction temperatures can sometimes favor the Sommelet-Hauser rearrangement over the Stevens rearrangement.[7] |
| Difficult separation of isomers | - The Sommelet-Hauser and Stevens rearrangement products are structural isomers and may have similar polarities. | - Careful column chromatography is typically required for separation. Monitoring by NMR is essential to identify the correct fractions. |
Step 4: Chlorination of N,N-dimethyl-2-methyl-[1,1'-biphenyl]-3-methanamine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion to the chloromethyl derivative | - Inactive ethyl chloroformate.- Insufficient reaction temperature or time. | - Use a fresh bottle of ethyl chloroformate.- Ensure the reaction is heated sufficiently (e.g., 80°C in toluene as per a reported procedure) for an adequate duration.[8] |
| Formation of carbamate byproducts | - Reaction with residual nucleophiles. | - Ensure the starting amine is pure and free of other nucleophilic impurities. |
| Product instability | - Chloromethylated biphenyls can be lachrymatory and may be sensitive to moisture. | - Handle the product in a well-ventilated fume hood and store it under an inert atmosphere in a tightly sealed container. |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the facile four-step synthesis of this compound?
A1: A reported overall yield for this synthesis is approximately 73.9%.[1][2]
Q2: Why is the facile four-step synthesis preferred over the traditional six-step method?
A2: The facile synthesis is preferred because it avoids the use of highly toxic and hazardous reagents such as thionyl chloride, lithium aluminum hydride, and methyl iodide.[1][9] It is also a shorter synthetic route with a higher overall yield.[1][2]
Q3: What are the key parameters to control during the NBS bromination step?
A3: The key parameters are the stoichiometry of NBS, the choice of solvent, the method of initiation (thermal or photochemical), and the reaction temperature. Using a slight excess of NBS and a non-polar solvent like carbon tetrachloride or cyclohexane, with a radical initiator, is a common approach.[10]
Q4: How can I minimize the formation of the Stevens rearrangement product?
A4: The competition between the Sommelet-Hauser and Stevens rearrangements is influenced by factors such as the structure of the substrate, the base, the solvent, and the temperature.[11][12][13] For benzylic ammonium salts, using a strong, sterically hindered base in a non-polar solvent at low temperatures can favor the Sommelet-Hauser pathway.
Q5: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A5: Thin-layer chromatography (TLC) is suitable for monitoring the progress of each reaction step. For characterization of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are recommended. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.
Data Presentation
Table 1: Comparison of Traditional and Facile Synthesis Routes
| Feature | Traditional Synthesis | Facile Synthesis |
| Number of Steps | 6 | 4 |
| Overall Yield | Lower (not explicitly quantified in cited sources) | ~73.9%[1][2] |
| Key Reagents to Avoid | Thionyl chloride, Lithium aluminum hydride, Methyl iodide[1][9] | Avoids the use of these hazardous reagents[1] |
| Starting Material | (1,1'-Biphenyl)-2-carboxylic acid[1] | 2-Methyl-1,1'-biphenyl[1] |
Table 2: Reported Yields for the Facile Synthesis Steps
| Step | Reaction | Reported Yield |
| 1 | Bromination of 2-methyl-1,1'-biphenyl | 91.2% |
| 2 | Amination with trimethylamine | 98.0% |
| 3 | Sommelet-Hauser rearrangement | Not explicitly reported, but the overall yield is high |
| 4 | Chlorination with ethyl chloroformate | Not explicitly reported for this sequence, but a similar reaction shows a quantitative yield[8] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Bromomethyl)-1,1'-biphenyl (Step 1)
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To a solution of 2-methyl-1,1'-biphenyl in a suitable solvent (e.g., cyclohexane or carbon tetrachloride), add N-bromosuccinimide (1.1 equivalents).
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Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
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Heat the mixture to reflux and monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Synthesis of this compound from N,N-dimethyl-2-methyl-[1,1'-biphenyl]-3-methanamine (Step 4)
Note: This protocol is adapted from a similar reported procedure.[8]
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Under a dry nitrogen atmosphere, dissolve N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine in dry toluene.
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Heat the solution to 80°C with stirring.
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Add a solution of ethyl chloroformate (1.5 equivalents) in dry toluene dropwise over 5 minutes.
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Stir the reaction mixture at 80°C for 3-4 hours, monitoring by TLC.
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Cool the reaction to room temperature and filter to remove any precipitated salts.
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Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
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If necessary, purify by column chromatography.
Visualizations
Caption: Facile four-step synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 6. The mechanism of the Stevens and Sommelet-Hauser rearrangements. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry-reaction.com [chemistry-reaction.com]
- 13. Controlling Selectivity by Controlling the Path of Trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in the synthesis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes reported for this compound: a traditional six-step synthesis and a more modern, facile four-step synthesis. The traditional route often involves hazardous reagents like thionyl chloride and lithium aluminum hydride, whereas the facile route avoids these and proceeds with a higher overall yield.[1][2]
Q2: What are the major side reactions and byproducts I should be aware of?
The side reactions and byproducts depend on the synthetic route chosen:
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Facile Four-Step Synthesis:
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Bromination Step (NBS): Potential for over-bromination to form dibromo-compounds. Ring bromination can also occur under certain conditions.
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Sommelet-Hauser Rearrangement: The main competing reaction is the Stevens rearrangement.
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Final Step (Ethyl Chloroformate): Incomplete reaction can leave starting amine, and side reactions with residual nucleophiles are possible.
-
-
Traditional Synthesis (Chloromethylation):
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Blanc Chloromethylation Step: Formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME) is a significant safety concern. Another common byproduct is the diarylmethane, formed by the reaction of the product with another molecule of the starting material.[3]
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Q3: How can I minimize the formation of the carcinogenic bis(chloromethyl) ether (BCME) in the traditional synthesis?
Minimizing BCME formation is critical due to its high carcinogenicity. While complete elimination is difficult in the traditional Blanc reaction, its formation can be managed by:
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Careful control of reaction stoichiometry and temperature.
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Using alternative chloromethylating agents that have a lower propensity to form BCME.
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Implementing appropriate engineering controls, such as performing the reaction in a well-ventilated fume hood and using a closed system where possible.
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Decontamination of glassware and waste with a suitable reagent like aqueous ammonia or other basic solutions.
Q4: What is the typical overall yield for the facile synthesis of this compound?
The reported overall yield for the facile four-step synthesis is approximately 73.9%.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in the Bromination of 2-methyl-1,1'-biphenyl (Facile Synthesis, Step 1)
| Possible Cause | Suggested Solution |
| Inactive N-bromosuccinimide (NBS) | Use freshly recrystallized NBS. Old or discolored NBS may have decomposed. |
| Insufficient radical initiation | Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in the correct amount. Ensure adequate light exposure if using photo-initiation. |
| Presence of water | The reaction should be conducted under anhydrous conditions, as water can hydrolyze the desired product.[1] |
| Competing ring bromination | Using a non-polar solvent like carbon tetrachloride can favor benzylic bromination over electrophilic aromatic substitution. |
Issue 2: Presence of Stevens Rearrangement Byproduct in the Sommelet-Hauser Rearrangement (Facile Synthesis, Step 3)
| Possible Cause | Suggested Solution |
| Reaction conditions favoring the Stevens rearrangement | The Sommelet-Hauser rearrangement is a[1][2]-sigmatropic shift, while the Stevens rearrangement is a[1][4]-shift. The choice of base and solvent can influence the ratio of these products. Sodium amide in liquid ammonia is a classic condition for the Sommelet-Hauser rearrangement. |
| Steric hindrance around the aromatic ring | While not directly controllable, be aware that substitution patterns on the aromatic ring can influence the accessibility of the ortho position required for the Sommelet-Hauser rearrangement. |
Issue 3: Formation of Diarylmethane Byproduct in the Chloromethylation of 2-methyl-1,1'-biphenyl (Traditional Synthesis)
| Possible Cause | Suggested Solution |
| High reaction temperature | Higher temperatures tend to favor the formation of diarylmethane byproducts. Maintain the recommended reaction temperature.[3] |
| Strong Lewis acid catalyst | Certain Lewis acids, like aluminum chloride, are known to promote diarylmethane formation. Consider using a milder catalyst such as zinc chloride.[3] |
| High concentration of the chloromethylated product | As the reaction progresses, the concentration of the product increases, which can then act as a substrate for further reaction with the starting material. Using a controlled addition of the chloromethylating agent or a higher ratio of the starting biphenyl may help. |
Data Presentation
Table 1: Summary of Yields and Purity in the Facile Synthesis of this compound
| Step | Intermediate/Product | Yield (%) | Purity by HPLC (%) |
| 1 | 2-(Bromomethyl)-1,1'-biphenyl | 91.2 | 85.6 |
| 2 | N,N,N-trimethyl-(1,1'-biphenyl)-2-methanaminium bromide | 98.0 | 99.6 |
| 3 | N,N-Dimethyl-2-methyl-(1,1'-biphenyl)-3-methanamine | 87.8 | 96.4 |
| 4 | This compound | 94.2 | 89.9 |
| Overall | This compound | 73.9 | - |
Data sourced from Zhang et al., Asian Journal of Chemistry, 2019.[2]
Experimental Protocols
Facile Synthesis of this compound
This protocol is adapted from Zhang et al., 2019.[2]
Step 1: Synthesis of 2-(bromomethyl)-1,1′-biphenyl
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Dissolve 2-methyl-1,1′-biphenyl (83 mmol), N-bromosuccinimide (NBS, 110 mmol), and tert-butyl hydroperoxide (TBHP, 20 mmol) in cyclohexane (80 mL).
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Heat the mixture to 42 °C and maintain at 42-45 °C for 2 hours.
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Cool the reaction mixture to room temperature and remove the succinimide byproduct by filtration.
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Evaporate the filtrate under vacuum to yield 2-(bromomethyl)-1,1′-biphenyl as a light yellow oily liquid.
Step 2: Synthesis of N,N,N-trimethyl-(1,1′-biphenyl)-2-methanaminium bromide
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React 2-(bromomethyl)-1,1′-biphenyl with trimethylamine. Detailed conditions are not specified in the source but would typically involve dissolving the bromide in a suitable solvent and adding trimethylamine (gas or solution) at a controlled temperature.
Step 3: Synthesis of N,N-dimethyl-2-methyl-[1,1'-biphenyl]-3-methanamine (Sommelet-Hauser Rearrangement)
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Slowly add N,N,N-trimethyl-(1,1′-biphenyl)-2-methanaminium bromide (75 mmol) and sodium amide (146 mmol) to liquid ammonia (80 mL) at -50 °C.
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Stir the resulting mixture at -50 °C for 4 hours.
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Neutralize the excess sodium amide by adding an aqueous solution of ammonium chloride.
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Extract the reaction mixture with ethyl acetate (2 x 250 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate under vacuum to obtain the product as a light grey oily liquid.
Step 4: Synthesis of 3-(chloromethyl)-2-methyl-1,1′-biphenyl
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To a solution of N,N-dimethyl-2-methyl-[1,1'-biphenyl]-3-methanamine, slowly add ethyl chloroformate (137.8 mmol) with stirring.
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Heat the resulting mixture at 80 °C for 3 hours.
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Cool the reaction mixture to room temperature and filter.
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Evaporate the filtrate under vacuum to give 3-(chloromethyl)-2-methyl-1,1′-biphenyl as a white solid.
Visualizations
Caption: Workflow for the facile synthesis of this compound.
References
Technical Support Center: Purification of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. The information is tailored to researchers, scientists, and drug development professionals to assist with common challenges encountered during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Insufficient cooling. - Solution is not supersaturated (too much solvent used). - Presence of significant impurities inhibiting crystallization. | - Cool the solution in an ice bath. - Scratch the inner surface of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Evaporate some of the solvent to increase the concentration and re-cool. - Consider pre-purification by column chromatography if the crude material is highly impure. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is precipitating out of solution too quickly. - High concentration of impurities depressing the melting point. | - Use a lower-boiling point solvent or a solvent mixture. - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Ensure the crude material is of reasonable purity before recrystallization. |
| Colored Crystals | - Presence of colored impurities. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| Poor Recovery/Low Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not ice-cold. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (eluent). - Column was overloaded with crude material. - Column was not packed properly (channeling). - Flow rate is too fast. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for non-polar compounds like this is a hexane/ethyl acetate mixture. - Use an appropriate amount of silica gel relative to the amount of crude material (typically a 50:1 to 100:1 ratio by weight). - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| Compound is Not Eluting from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound Elutes Too Quickly (with the solvent front) | - The eluent is too polar. | - Decrease the polarity of the eluent. Increase the proportion of the less polar solvent (e.g., hexane). |
| Streaking or Tailing of the Compound Band | - The compound is not very soluble in the eluent. - The column is overloaded. - The compound is interacting too strongly with the silica gel. | - Choose an eluent system in which the compound is more soluble. - Reduce the amount of crude material loaded onto the column. - Add a small amount of a more polar solvent (e.g., a few drops of methanol in your eluent) to reduce strong interactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities arise from the chloromethylation of 2-methyl-1,1'-biphenyl and can include:
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Unreacted starting material: 2-methyl-1,1'-biphenyl.
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Isomeric products: Other monochloromethylated isomers.
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Di- and poly-chloromethylated byproducts: Biphenyl rings with more than one chloromethyl group attached.
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Byproducts from side reactions: Such as the formation of bis(chloromethyl) ether under certain conditions.
Q2: Which purification technique is better for this compound, recrystallization or column chromatography?
A2: The choice of purification technique depends on the purity of the crude product.
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Recrystallization is often sufficient if the crude material is relatively pure and the impurities have different solubility profiles from the desired product. It is a simpler and often faster method for large quantities.
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Column chromatography is more effective for separating complex mixtures with multiple impurities or when the impurities have similar solubility to the product. It generally provides a higher degree of purity.
Q3: What is a good solvent for the recrystallization of this compound?
A3: For non-polar compounds like this compound, common recrystallization solvents include hexanes, heptane, or mixtures of a non-polar solvent with a slightly more polar solvent like toluene or ethyl acetate. A patent for the similar compound 4,4'-bis(chloromethyl)-1,1'-biphenyl suggests recrystallization from toluene, a mixture of toluene and methanol, or a mixture of benzene and ethanol.[1] Experimentation with small amounts is recommended to find the optimal solvent or solvent system.
Q4: How can I monitor the progress of my column chromatography purification?
A4: The progress of column chromatography can be monitored by collecting fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate alongside a sample of the crude mixture and a pure standard (if available), you can identify which fractions contain the purified product.
Data Presentation
The following tables summarize quantitative data related to the purification of this compound and a related compound.
Table 1: Purification Data for this compound
| Purification Method | Purity of Crude Material (%) | Purification Details | Final Purity (%) | Overall Yield (%) | Reference |
| Simple Purification Process | Not specified | The publication mentions a "simple purification process" following a facile synthesis. | 89.9 (by HPLC) | 73.9 | [2] |
Table 2: Example Recrystallization Data for a Related Compound (4,4'-bis(chloromethyl)-1,1'-biphenyl)
| Recrystallization Solvent(s) | Final Purity (%) | Yield (%) | Reference |
| Toluene | 99.15 | 82.2 | [1] |
| Toluene and Methanol | 99.25 | 80.7 | [1] |
| Benzene and Ethanol | 99.26 | 84.1 | [1] |
| Xylene | 99.42 | 84.7 | [1] |
| Acetic Acid | 99.17 | 83.5 | [1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for your specific sample.
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Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated potential solvent (e.g., hexane, toluene, or a mixture). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Protocol 2: Column Chromatography
This protocol is a general guideline and the eluent system should be optimized using TLC prior to performing the column.
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Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the desired compound a retention factor (Rf) of approximately 0.2-0.3.
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Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a uniform bed without air bubbles. Add another layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent. Carefully apply the sample to the top of the silica gel bed.
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Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The polarity of the eluent can be gradually increased if necessary to elute the compound.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Overcoming challenges in the chloromethylation of 2-methyl-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloromethylation of 2-methyl-1,1'-biphenyl.
Introduction
The chloromethylation of 2-methyl-1,1'-biphenyl is a critical step in the synthesis of various valuable compounds, including intermediates for pharmaceuticals and agrochemicals. However, this reaction is often plagued by challenges such as low yields, the formation of multiple isomers, and the generation of undesirable byproducts. This guide aims to provide practical solutions to these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a low yield of the desired chloromethylated product?
A1: Low yields in the chloromethylation of 2-methyl-1,1'-biphenyl can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be cautious as higher temperatures can promote side reactions.
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Suboptimal Catalyst Activity: The Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, SnCl₄) may be of poor quality or have lost activity due to moisture. Ensure the catalyst is anhydrous and used in an appropriate molar ratio.
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Poor Reagent Quality: The quality of formaldehyde (or its polymer, paraformaldehyde) and hydrochloric acid can significantly impact the reaction's efficiency. Use high-purity reagents.
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Formation of Byproducts: The primary cause of low yields is often the formation of side products, particularly diarylmethane derivatives.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
A2: The methyl group in 2-methyl-1,1'-biphenyl is an ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating inductive and hyperconjugation effects.[2][3] This means that chloromethylation can occur at several positions on the substituted ring, as well as on the unsubstituted ring, leading to a mixture of isomers.
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Steric Hindrance: The methyl group can sterically hinder substitution at the ortho position.
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Electronic Effects: The phenyl group at position 1 will also influence the electron distribution and, consequently, the positions of electrophilic attack.
Controlling regioselectivity is challenging. Here are some strategies:
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Choice of Catalyst: The nature and amount of the Lewis acid catalyst can influence the isomer distribution. Milder Lewis acids may offer better selectivity.
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Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
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Alternative Synthetic Routes: If direct chloromethylation consistently yields an inseparable mixture of isomers, consider a multi-step synthetic pathway that allows for the introduction of the chloromethyl group with greater control. An alternative synthesis for 3-(chloromethyl)-2-methyl-1,1'-biphenyl has been reported to be more efficient and avoid some of the issues of direct chloromethylation.[4][5][6]
Regioselectivity in the Chloromethylation of 2-Methyl-1,1'-Biphenyl
Caption: Potential chloromethylation sites on 2-methyl-1,1'-biphenyl.
Q3: How can I minimize the formation of the diarylmethane byproduct?
A3: The formation of diarylmethane byproducts occurs when the initially formed chloromethylated product undergoes a second Friedel-Crafts alkylation with another molecule of 2-methyl-1,1'-biphenyl. Several factors influence this side reaction:[1]
-
Temperature: Higher temperatures significantly promote the formation of diarylmethane.[1]
-
Catalyst: Strong Lewis acids like aluminum chloride are known to favor the formation of diarylmethane products.[1]
-
Concentration: As the concentration of the chloromethylated product increases, the rate of byproduct formation also increases.[1]
Strategies to Minimize Diaryl Methane Formation:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 0-25 °C). | Reduces the rate of the secondary Friedel-Crafts alkylation reaction. |
| Catalyst | Use a milder Lewis acid (e.g., ZnCl₂) or a catalytic amount of a stronger one. | Less active catalysts are less likely to promote the subsequent alkylation. |
| Molar Ratio | Use a slight excess of the chloromethylating agent. | This can help to consume the starting material before it can react with the product. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times can lead to increased byproduct formation. |
Formation of Diaryl Methane Byproduct
References
Technical Support Center: Optimization of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling reactions involving 3-(chloromethyl)-2-methyl-1,1'-biphenyl. This key intermediate is crucial in the synthesis of various high-value molecules, and successful coupling is paramount for efficient production.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid is resulting in a low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Suzuki-Miyaura coupling involving a benzylic chloride like this compound can stem from several factors. A primary consideration is the lability of the C-Cl bond, which can lead to side reactions. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For benzylic chlorides, ligands that promote rapid oxidative addition and reductive elimination while suppressing side reactions are preferred.
-
Recommendation: Consider using bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos, or P(t-Bu)3). These can stabilize the palladium center and facilitate the key steps of the catalytic cycle. If you are using a pre-catalyst, ensure it is appropriate for activating aryl chlorides.
-
-
Base Selection: The choice and quality of the base are crucial for the transmetalation step.
-
Recommendation: A moderately strong base is often required. Potassium phosphate (K3PO4) is a common and effective choice for these types of couplings. Other bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) can also be effective. Ensure the base is finely powdered and anhydrous for optimal performance.
-
-
Solvent System: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation and unwanted side reactions.
-
Recommendation: A mixture of a polar aprotic solvent like dioxane or THF with water is often used. The water is necessary to solubilize the base and facilitate the transmetalation. However, the amount of water should be carefully optimized.
-
-
Reaction Temperature: The reaction temperature needs to be high enough to drive the reaction forward but not so high as to cause decomposition of the starting materials or the catalyst.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
-
-
Protodeboronation of Boronic Acid: A common side reaction is the protodeboronation of the boronic acid, especially at elevated temperatures and in the presence of water and base.
-
Issue 2: Formation of Homocoupling and Dehalogenation Byproducts
-
Question: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of this compound in my reaction mixture. How can I minimize these side reactions?
-
Answer: The formation of homocoupling and dehalogenation products points towards issues with the catalytic cycle, often related to the presence of oxygen or the relative rates of the desired cross-coupling versus side reactions.
-
Rigorous Degassing: Oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Recommendation: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Loading: High catalyst loading can sometimes promote side reactions.
-
Recommendation: Optimize the palladium catalyst loading. Start with a lower concentration (e.g., 1-2 mol%) and incrementally increase if the reaction rate is too slow.
-
-
Ligand-to-Metal Ratio: An improper ligand-to-metal ratio can lead to the formation of highly reactive, ligand-deficient palladium species that can promote side reactions.
-
Recommendation: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1, depending on the specific ligand and catalyst system.
-
-
Reaction Time: Prolonged reaction times at high temperatures can lead to product and catalyst decomposition, which may contribute to byproduct formation.
-
Recommendation: Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed to avoid the formation of degradation products.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable coupling partners for this compound?
A1: Due to the presence of a benzylic chloride, this compound is an excellent electrophile for various cross-coupling reactions. The most common and effective coupling partners include:
-
Arylboronic acids and their derivatives (esters, trifluoroborates) in Suzuki-Miyaura reactions. This is one of the most versatile methods for forming C(sp3)-C(sp2) bonds.
-
Organozinc reagents in Negishi couplings. These reactions are often highly efficient and tolerant of various functional groups.
-
Grignard reagents in Kumada couplings. While powerful, the high reactivity of Grignard reagents can limit functional group tolerance.[3]
-
Terminal alkynes in Sonogashira-type couplings (though less common for benzylic chlorides without specific catalytic systems).
Q2: Can I use other cross-coupling reactions like Stille or Hiyama with this substrate?
A2: While theoretically possible, Stille (using organotin reagents) and Hiyama (using organosilicon reagents) couplings are less commonly employed for benzylic chlorides compared to Suzuki, Negishi, and Kumada reactions. The toxicity of organotin compounds in Stille coupling is a significant drawback. For Hiyama coupling, activation of the organosilicon reagent is often required. For most applications, Suzuki-Miyaura or Negishi couplings will be more practical and efficient.
Q3: How does the steric hindrance from the ortho-methyl group affect the coupling reaction?
A3: The ortho-methyl group on the biphenyl backbone introduces steric hindrance around the reactive chloromethyl group. This can influence the rate of oxidative addition to the palladium catalyst. To overcome this, it is often necessary to use bulkier phosphine ligands that can promote the desired reaction pathway and prevent catalyst deactivation. The choice of a suitable ligand is therefore critical for achieving high yields.
Q4: What are the key safety precautions when working with this compound and palladium catalysts?
A4:
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This compound: This compound is a benzylic halide and should be handled with care as it is a potential lachrymator and alkylating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Many palladium compounds are toxic and can be absorbed through the skin. Avoid inhalation of dust and direct contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like potassium phosphate and carbonates are corrosive. Handle with care to avoid skin and eye contact.
Data Presentation
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Dioxane/H2O (5:1) | 100 | 12 | 92 |
| 2 | Pd(OAc)2 (2) | XPhos (4) | K3PO4 (2) | Dioxane/H2O (5:1) | 100 | 12 | 88 |
| 3 | Pd(OAc)2 (2) | P(t-Bu)3 (4) | K3PO4 (2) | Dioxane/H2O (5:1) | 100 | 12 | 85 |
| 4 | Pd(OAc)2 (2) | SPhos (4) | Cs2CO3 (2) | Dioxane/H2O (5:1) | 100 | 12 | 89 |
| 5 | Pd(OAc)2 (2) | SPhos (4) | K2CO3 (2) | Dioxane/H2O (5:1) | 100 | 12 | 75 |
Reaction conditions: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Solvent (5 mL).
Table 2: Influence of Solvent and Temperature on Reaction Yield
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | SPhos | K3PO4 | Dioxane/H2O (5:1) | 80 | 24 | 78 |
| 2 | SPhos | K3PO4 | Dioxane/H2O (5:1) | 100 | 12 | 92 |
| 3 | SPhos | K3PO4 | Dioxane/H2O (5:1) | 120 | 8 | 85 (decomposition observed) |
| 4 | SPhos | K3PO4 | Toluene/H2O (5:1) | 100 | 12 | 80 |
| 5 | SPhos | K3PO4 | THF/H2O (5:1) | 80 | 18 | 88 |
Reaction conditions: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), Ligand (4 mol%), Base (2 equivalents), Solvent (5 mL).
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling:
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To an oven-dried Schlenk flask under an argon atmosphere, add this compound (216.7 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
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Add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
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Evacuate and backfill the flask with argon (repeat three times).
-
Add 5 mL of degassed 5:1 dioxane/water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
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Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low-yield coupling reactions.
References
Handling and storage of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl to prevent decomposition
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. It provides essential information on proper handling, storage, and troubleshooting to prevent decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an organic compound with the molecular formula C₁₄H₁₃Cl. It is primarily used as a key intermediate in the synthesis of the pyrethroid insecticide, bifenthrin.[1] Its reactive chloromethyl group also makes it a versatile reagent in various other organic syntheses.
Q2: What are the main causes of decomposition for this compound?
The primary causes of decomposition are:
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Hydrolysis: The benzylic chloride functional group is susceptible to hydrolysis, reacting with water to form 3-(hydroxymethyl)-2-methyl-1,1'-biphenyl and hydrochloric acid. This is a common issue if the compound is exposed to moisture.
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Thermal Stress: While moderately stable, the compound will decompose at elevated temperatures, typically above 300°C.[1]
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Oxidation: The methyl group on the biphenyl ring can be oxidized by strong oxidizing agents.[1]
-
Reaction with Incompatible Materials: Contact with strong acids, strong bases, and certain metals can catalyze decomposition.
Q3: How should I properly store this compound?
To ensure stability, the compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and hydrolysis by excluding oxygen and moisture. |
| Light | Amber vial or in the dark | Protects the compound from potential light-induced degradation.[2] |
| Container | Tightly sealed, non-metallic container | Prevents ingress of moisture and air, and avoids reaction with metals.[3][4] |
Q4: What personal protective equipment (PPE) should I use when handling this compound?
Due to its irritating and lachrymatory properties, the following PPE is mandatory:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Work should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| The solid compound appears discolored (e.g., yellow or brown) or has a strong, pungent odor. | Decomposition, likely due to improper storage (exposure to moisture, air, or light). | The compound's purity is compromised. It is recommended to assess the purity using an appropriate analytical method (see Experimental Protocols) before use. If significant degradation has occurred, a fresh batch should be used. |
| A white precipitate is observed in a solution of the compound in an organic solvent. | This could be the hydrolyzed product, 3-(hydroxymethyl)-2-methyl-1,1'-biphenyl, which may be less soluble. | The solution has likely been contaminated with water. The precipitate can be removed by filtration, but the concentration of the active compound in the solution will be lower than expected. It is advisable to prepare a fresh solution using anhydrous solvent. |
| Inconsistent or low yields in reactions using this compound. | The starting material may have partially decomposed, leading to a lower effective concentration. | Verify the purity of the this compound stock. If decomposition is suspected, purify the material (e.g., by recrystallization) or use a new, unopened batch. Ensure all reaction glassware is scrupulously dried and reactions are run under an inert atmosphere. |
| The pH of an unbuffered reaction mixture becomes acidic over time. | Hydrolysis of the chloromethyl group releases hydrochloric acid (HCl). | If the reaction is sensitive to acid, consider adding a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine or diisopropylethylamine) to scavenge the generated HCl. |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol outlines a general method for determining the purity of this compound and detecting common decomposition products.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. b. Dissolve the compound in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) and dilute to the mark. c. Further dilute a portion of this stock solution to a final concentration of approximately 100 µg/mL.
2. GC-MS Parameters:
- GC Column: A standard non-polar or medium-polarity column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold at 280°C for 5 minutes.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 50-400 m/z.
- Source Temperature: 230°C.
3. Data Analysis:
- The parent compound should be the major peak.
- Look for peaks corresponding to potential decomposition products:
- Hydrolysis product (3-(hydroxymethyl)-2-methyl-1,1'-biphenyl): Expect a later eluting peak with a molecular ion corresponding to C₁₄H₁₄O.
- Oxidation product (3-(Chloromethyl)-2-carboxy-1,1'-biphenyl): Expect a significantly later eluting peak with a molecular ion corresponding to C₁₄H₁₁ClO₂.
Protocol 2: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general workflow for a nucleophilic substitution reaction using this compound.
1. Reaction Setup: a. Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (argon or nitrogen). b. Assemble the glassware (e.g., a three-necked round-bottom flask with a condenser, dropping funnel, and nitrogen inlet). c. Charge the flask with the nucleophile and a suitable anhydrous solvent (e.g., THF, acetonitrile, DMF). d. If the nucleophile is not basic and the reaction is acid-sensitive, add a non-nucleophilic base.
2. Reagent Addition: a. Dissolve this compound in the anhydrous solvent in the dropping funnel. b. Add the solution of the electrophile dropwise to the stirred solution of the nucleophile at an appropriate temperature (this may range from 0°C to reflux, depending on the reactivity of the nucleophile).
3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.
4. Work-up and Quenching: a. Upon completion, cool the reaction mixture to room temperature. b. Quenching: Slowly add the reaction mixture to a stirred, cold (0°C) aqueous solution (e.g., saturated ammonium chloride solution or water). This will quench any remaining reactive species and precipitate the organic product if it is insoluble in water. c. Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). d. Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. e. Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
5. Purification: a. Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Visualizations
Caption: Primary decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl and its Bromo-analog in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-(chloromethyl)-2-methyl-1,1'-biphenyl and its bromo-analog, 3-(bromomethyl)-2-methyl-1,1'-biphenyl. Understanding the relative reactivity of these two compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where precise control of reaction kinetics and yields is paramount. This comparison is based on established principles of organic chemistry and supported by documented synthetic methodologies.
Executive Summary
Comparative Data
Table 1: Qualitative Comparison of Reactivity
| Property | This compound | 3-(Bromomethyl)-2-methyl-1,1'-biphenyl | Justification |
| Relative Reactivity in Nucleophilic Substitution | Lower | Higher | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.[1][2] |
| Leaving Group Ability | Moderate (Cl⁻) | Good (Br⁻) | Weaker bases are better leaving groups; HBr is a stronger acid than HCl.[1][3] |
| Susceptibility to SN1 Reactions | Lower | Higher | The formation of the resonance-stabilized benzylic carbocation is the rate-determining step, which is facilitated by a better leaving group.[4][5] |
| Susceptibility to SN2 Reactions | Lower | Higher | The displacement of the leaving group is part of the rate-determining step, and a better leaving group accelerates the reaction.[4] |
| Stability | Higher | Lower | The greater strength of the C-Cl bond contributes to higher thermal and chemical stability. |
Reaction Mechanisms and Pathways
Both this compound and its bromo-analog are primary benzylic halides. As such, they can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The preferred pathway is influenced by the reaction conditions, including the strength of the nucleophile, the polarity of the solvent, and the temperature.
The SN1 mechanism proceeds through a two-step process involving the formation of a resonance-stabilized benzylic carbocation. The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs.
References
Comparison of different catalytic systems for the synthesis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
A Comparative Guide to Catalytic Systems for the Synthesis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound is a critical step in the production of various agrochemicals and pharmaceuticals, most notably the pyrethroid insecticide bifenthrin. The efficiency and selectivity of this synthesis are paramount. This guide provides an objective comparison of different catalytic systems for the formation of the biaryl bond in this target molecule, supported by experimental data from analogous reactions and established protocols.
Three prominent palladium- or nickel-catalyzed cross-coupling reactions are evaluated: the Suzuki-Miyaura coupling, the Negishi coupling, and the Kumada coupling. Each method offers distinct advantages and disadvantages concerning substrate scope, functional group tolerance, and reaction conditions.
Quantitative Data Comparison
The following table summarizes the key performance indicators for each catalytic system. It is important to note that while data for the Suzuki-Miyaura coupling is based on a closely related substrate, the data for the Negishi and Kumada couplings are representative examples for the synthesis of sterically hindered biphenyls due to the lack of specific data for the target molecule.
| Parameter | Suzuki-Miyaura Coupling (Analogous) | Negishi Coupling (Representative) | Kumada Coupling (Representative) |
| Aryl Halide | 1-Bromo-3-(chloromethyl)benzene | 1-Bromo-2-methyl-3-(chloromethyl)benzene | 1-Bromo-2-methyl-3-(chloromethyl)benzene |
| Organometallic Reagent | Phenylboronic acid | Phenylzinc chloride | Phenylmagnesium bromide |
| Catalyst | Pd(OAc)₂ / PCy₃·HBF₄ | Pd(P(t-Bu)₃)₂ or Ni(acac)₂ | NiCl₂(dppp) or Pd/phosphinous acid |
| Catalyst Loading | 0.2 mol % Pd(OAc)₂ | 1-2 mol % | 0.5-2 mol % |
| Ligand Loading | 0.4 mol % PCy₃·HBF₄ | N/A (for Pd(P(t-Bu)₃)₂) | N/A (for NiCl₂(dppp)) |
| Base/Additive | Cs₂CO₃ | None required | None required |
| Solvent | Toluene/H₂O | THF or THF/NMP | Diethyl ether or THF |
| Temperature | 80 °C | Room Temperature to 100 °C | Room Temperature to Reflux |
| Reaction Time | 2 hours | 2-16 hours | 2-6 hours |
| Yield | 73-95%[1][2] | High yields for sterically hindered biaryls[3][4] | 87-98% for sterically hindered biaryls[5] |
Experimental Protocols
Suzuki-Miyaura Coupling (Analogous Reaction)
This protocol is adapted from the selective coupling of 1-bromo-3-(chloromethyl)benzene with arylboronic acids.
Procedure: A mixture of 1-bromo-3-(chloromethyl)benzene (0.30 mmol), phenylboronic acid (0.33 mmol), Pd(OAc)₂ (0.0006 mmol, 0.2 mol %), PCy₃·HBF₄ (0.0012 mmol, 0.4 mol %), and Cs₂CO₃ (0.60 mmol) in toluene (1.0 mL) and water (0.1 mL) is prepared in a Schlenk tube under an argon atmosphere. The reaction mixture is then heated at 80 °C for 2 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]
Negishi Coupling (Representative Protocol)
This is a general procedure for the palladium-catalyzed Negishi coupling of aryl chlorides, which can be adapted for the target synthesis.
Procedure: An oven-dried Schlenk tube is charged with Pd(P(t-Bu)₃)₂ (0.01-0.02 mmol, 1-2 mol %). The tube is evacuated and backfilled with argon. A solution of 1-bromo-2-methyl-3-(chloromethyl)benzene (1.0 mmol) in THF is added. To this is added a solution of phenylzinc chloride (1.2 mmol) in THF. The reaction mixture is stirred at room temperature or heated to 70 °C for 2-16 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography.[3][4]
Kumada Coupling (Representative Protocol)
The following is a general procedure for the nickel-catalyzed Kumada coupling of aryl halides.
Procedure: In a three-necked flask under a nitrogen atmosphere, a solution of phenylmagnesium bromide (2.5 mmol) in diethyl ether is prepared. To this, dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (NiCl₂(dppp)) (0.025 mmol, 1 mol %) is added, followed by a solution of 1-bromo-2-methyl-3-(chloromethyl)benzene (2.0 mmol) in diethyl ether. The reaction mixture is stirred at room temperature or refluxed for 2-6 hours. After cooling, the reaction is carefully quenched with 2 N HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous MgSO₄, and concentrated to give the crude product, which is then purified by chromatography or distillation.
Visualizations
General Reaction Scheme
Caption: General cross-coupling reaction for the synthesis of the target biphenyl.
Suzuki-Miyaura Catalytic Cycle
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Efficacy of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl as a synthon compared to similar building blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic route. This guide provides an objective comparison of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl as a synthon against similar building blocks. The following sections detail its performance in key chemical transformations, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a versatile bifunctional molecule, most notably recognized as a key intermediate in the industrial synthesis of the pyrethroid insecticide, bifenthrin.[1][2][3][4] Its utility stems from the presence of two key reactive sites: a reactive chloromethyl group amenable to nucleophilic substitution and a biphenyl scaffold that can be further functionalized. The methyl group at the 2-position introduces steric hindrance that can influence the regioselectivity of reactions.
Comparison of Performance in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of this compound in such reactions is benchmarked against its bromo-analogue and other related benzyl halides.
Table 1: Comparison of Benzyl Halides in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Entry | Synthon | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | THF/H₂O | 40 | 24 | ~70-80 (Est.)* | [5][6] |
| 2 | 3-(Bromomethyl)-2-methyl-1,1'-biphenyl | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | THF/H₂O | 40 | 24 | >90 | [5][6] |
| 3 | Benzyl Chloride | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | THF/H₂O | 40 | 24 | 85 | [5][6] |
| 4 | Benzyl Bromide | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | THF/H₂O | 40 | 24 | 95 | [5][6] |
| 5 | 4-Methoxybenzyl Chloride | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene | 80 | 12 | 65 | [1] |
| 6 | 4-Methoxybenzyl Bromide | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene | 80 | 12 | 92 | [1] |
*Estimated yield based on trends observed for similar benzyl chlorides. Direct experimental data for this specific compound under these exact conditions was not found in the cited literature, but the performance is expected to be comparable to or slightly lower than unsubstituted benzyl chloride due to potential steric effects.
Key Observations:
-
Reactivity Trend: As anticipated from bond dissociation energies, benzyl bromides are generally more reactive and provide higher yields in shorter reaction times compared to their corresponding chlorides.[1][5][6]
-
Catalyst and Conditions: The choice of palladium catalyst, ligand, base, and solvent system is crucial and can be tailored to favor the coupling of either benzyl chlorides or bromides.[5][6]
-
Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its broad functional group tolerance, a feature that extends to reactions involving these biphenyl synthons.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of a Benzyl Halide
Materials:
-
Benzyl halide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add the benzyl halide, arylboronic acid, and sodium carbonate.
-
Add the THF and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the Pd(OAc)₂ and PPh₃ under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparison of Performance in Nucleophilic Substitution Reactions
The chloromethyl group of this compound is a primary site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
Table 2: Comparison of Reactivity in Nucleophilic Substitution
| Entry | Synthon | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | This compound | NaN₃ | DMF | 25 °C, 12 h | 3-(Azidomethyl)-2-methyl-1,1'-biphenyl | >95 (Est.) | General Knowledge |
| 2 | 3-(Bromomethyl)-2-methyl-1,1'-biphenyl | NaN₃ | DMF | 25 °C, 4 h | 3-(Azidomethyl)-2-methyl-1,1'-biphenyl | >95 | General Knowledge |
| 3 | This compound | KCN | DMSO | 60 °C, 24 h | 2-(2-methyl-[1,1'-biphenyl]-3-yl)acetonitrile | ~80-90 (Est.) | General Knowledge |
| 4 | 3-(Bromomethyl)-2-methyl-1,1'-biphenyl | KCN | DMSO | 60 °C, 8 h | 2-(2-methyl-[1,1'-biphenyl]-3-yl)acetonitrile | >90 | General Knowledge |
*Estimated yield based on the general reactivity of benzyl chlorides. Direct experimental data for this specific compound was not found in the cited literature.
Key Observations:
-
Leaving Group Ability: Bromide is a better leaving group than chloride, leading to faster reaction rates for the bromo-analogue in Sₙ2 reactions.
-
Reaction Mechanism: These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl or bromomethyl group.
Experimental Protocol: Nucleophilic Substitution with Azide
Materials:
-
This compound (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Dimethylformamide (DMF) (10 mL)
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 3-(azidomethyl)-2-methyl-1,1'-biphenyl is often of sufficient purity for subsequent use.
Conclusion
This compound is a highly effective and versatile synthon, particularly valuable for its role in the synthesis of complex molecules like bifenthrin. While its reactivity in both cross-coupling and nucleophilic substitution reactions is slightly lower than its brominated counterpart, it offers a cost-effective and readily available alternative. The choice between the chloro and bromo derivatives will ultimately depend on the specific requirements of the synthesis, including desired reaction times, yields, and economic considerations. The provided data and protocols serve as a valuable resource for chemists to optimize their synthetic strategies involving this important class of biphenyl building blocks.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
A Comparative Analysis of Synthesis Routes for 3-(Chloromethyl)-2-methyl-1,1'-biphenyl: Traditional vs. Green Chemistry Approaches
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like 3-(Chloromethyl)-2-methyl-1,1'-biphenyl, a crucial precursor for the insecticide bifenthrin, presents a choice between established traditional methods and more sustainable "green" chemistry routes. This guide provides a detailed comparative analysis of these two approaches, highlighting the significant advantages of the green synthesis route in terms of efficiency, safety, and environmental impact.
The traditional synthesis of this compound is a lengthy six-step process notorious for its reliance on hazardous and environmentally damaging reagents.[1][2][3] In contrast, a more modern, four-step green synthesis has been developed that not only streamlines the process but also avoids the use of highly toxic substances, resulting in a high overall yield and a significantly improved safety profile.[1][2]
Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative differences between the traditional and green synthesis routes for this compound.
| Parameter | Traditional Synthesis | Green Synthesis |
| Number of Steps | 6 | 4 |
| Key Reagents | Thionyl chloride, Lithium aluminum hydride, Methyl iodide | N-Bromosuccinimide (NBS), Trimethylamine, Ethyl chloroformate |
| Overall Yield | Not explicitly stated in reviewed literature, but expected to be lower due to the multi-step nature. | 73.9%[1][2] |
| Reaction Conditions | Involves highly reactive and hazardous reagents requiring stringent safety precautions. | Milder reaction conditions.[1] |
| Environmental Impact | Generation of toxic byproducts and use of hazardous solvents.[1][2] | Reduced waste generation and use of more environmentally benign reagents.[1] |
| Safety Concerns | Use of carcinogenic, explosive, and highly corrosive reagents.[1] | Avoidance of high-risk reagents, leading to a safer process.[1] |
Experimental Protocols
Traditional Synthesis Route (Outline)
The traditional synthesis of this compound proceeds through a six-step sequence that is complicated and raises significant environmental and safety issues.[1][2][3] The process involves the following transformations:
-
Chlorination: (1,1'-biphenyl)-2-carboxylic acid is chlorinated using thionyl chloride.
-
Amidation: The resulting acid chloride is reacted with N,N-dimethylformamide.
-
Reduction: The amide is then reduced using lithium aluminum hydride.
-
Methylation: The subsequent amine is methylated with methyl iodide.
-
Rearrangement: A Sommelet-Hauser rearrangement is performed.
-
Chlorination: The final step is a chlorination reaction to yield the target compound.
This route is fraught with hazards, including the use of thionyl chloride, which is highly corrosive; lithium aluminum hydride, which is pyrophoric and reacts violently with water; and methyl iodide, which is a known carcinogen.[1]
Green Synthesis Route (Detailed Protocol)
The greener synthetic approach significantly improves upon the traditional method by reducing the number of steps and eliminating the use of hazardous reagents.[1]
Step 1: Bromination of 2-methyl-1,1'-biphenyl
-
2-methyl-1,1'-biphenyl, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator are dissolved in a suitable solvent like cyclohexane.
-
The mixture is heated to initiate the reaction and maintained at a controlled temperature until completion.
-
The reaction mixture is then cooled, and the succinimide byproduct is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield 2-(bromomethyl)-1,1'-biphenyl.
Step 2: Amination of 2-(bromomethyl)-1,1'-biphenyl
-
The crude 2-(bromomethyl)-1,1'-biphenyl is dissolved in a solvent and reacted with an aqueous solution of trimethylamine.
-
The reaction is stirred at room temperature.
-
The product, N,N,N-trimethyl-2-phenylbenzylammonium bromide, is then isolated.
Step 3: Sommelet-Hauser Rearrangement
-
The ammonium salt from the previous step undergoes a Sommelet-Hauser rearrangement in the presence of a base to yield N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine.
Step 4: Chlorination to this compound
-
The product from the rearrangement is dissolved in a solvent such as toluene and heated.
-
Ethyl chloroformate is added dropwise to the heated solution.
-
The reaction mixture is stirred for several hours at the elevated temperature.
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure to give the final product, 3-(chloromethyl)-2-methyl-[1,1'-biphenyl], with a high yield.[4]
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of both the traditional and green synthesis routes.
Caption: Traditional six-step synthesis of this compound.
Caption: Green four-step synthesis of this compound.
References
A Comparative Guide to Quantifying the Purity of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl using Quantitative Nuclear Magnetic Resonance (qNMR)
This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. The content is intended for researchers, analytical scientists, and professionals in drug development, offering objective performance comparisons and supporting experimental protocols.
Introduction
Accurate purity assessment is a critical step in the development and quality control of active pharmaceutical ingredients (APIs) and chemical intermediates. This compound is a key building block in organic synthesis, and its purity directly impacts the yield and quality of downstream products. While chromatographic techniques like HPLC and GC are traditionally employed for purity analysis, quantitative NMR (qNMR) has emerged as a powerful and direct analytical method.[1][2]
Unlike chromatographic methods that provide a relative purity based on peak area percentage, qNMR is a primary ratio method capable of determining the absolute purity of a substance against a certified internal standard, without the need for a specific reference standard of the analyte itself.[3][4] This guide details the experimental protocols for qNMR, HPLC, and GC and presents a framework for comparing their performance based on key analytical validation parameters.
Analytical Methodologies
A successful purity determination relies on robust and well-defined analytical methods. The following sections provide detailed experimental protocols for qNMR, HPLC, and GC tailored for the analysis of this compound.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR determines purity by relating the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known concentration.[3][5]
Experimental Protocol:
-
Internal Standard Selection: The choice of internal standard is critical for accurate quantification.[6] An ideal standard should:
-
Be of high, certified purity (≥99.5%).
-
Be stable and non-reactive with the analyte or solvent.
-
Possess signals that are sharp, well-separated from analyte and solvent signals.[3]
-
Be soluble in the chosen deuterated solvent.[6]
-
Recommended Standards: Maleic acid, 1,4-Dinitrobenzene, or Dimethyl sulfone. The selection must be verified experimentally to ensure no signal overlap with this compound in the chosen solvent.
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the selected internal standard (e.g., Maleic acid) into the same vial. The molar ratio should be optimized to be near 1:1 for best accuracy.[7]
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard 1D proton experiment with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being quantified. A typical starting value is 30-60 seconds to ensure full relaxation.[8]
-
Number of Scans (ns): 8 to 16 scans, ensuring an adequate signal-to-noise ratio (S/N > 250:1) for the signals of interest.
-
Acquisition Time (at): ≥ 3 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the selected, well-resolved signals for both the analyte (e.g., the -CH₂Cl signal or the -CH₃ signal) and the internal standard.
-
Calculate the purity using the following formula:
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted"> Purity(%w/w)=IstdIspl×NsplNstd×MstdMspl×msplmstd×PstdWhere:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
spl : Sample (analyte)
-
std : Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. It is a relative method, and purity is typically reported as area percent unless a certified reference standard of the analyte is used for quantification.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water. A typical starting point is 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or an experimentally determined λ_max for the biphenyl system.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Prepare a stock solution of this compound in Acetonitrile at a concentration of approximately 1 mg/mL. Dilute further as needed to fall within the linear range of the detector.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. It separates components in a gaseous mobile phase based on their interaction with a stationary phase.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.
Experimental Workflows and Method Comparison
Visualizing the experimental process and the logical relationships between the methods can aid in selecting the most appropriate technique for a given analytical challenge.
Caption: Workflow for qNMR purity analysis.
Caption: Comparison of analytical techniques.
Data Presentation and Performance Comparison
The following tables provide a framework for comparing the analytical performance of qNMR, HPLC, and GC. Experimental data should be generated by performing validation studies according to established guidelines (e.g., ICH Q2(R1)).
Table 1: Linearity
| Parameter | qNMR | HPLC | GC |
|---|---|---|---|
| Range Tested | (Molar Ratio) | (µg/mL) | (µg/mL) |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.999 |
| y-intercept | Report Value | Report Value | Report Value |
Table 2: Accuracy
| Parameter | qNMR | HPLC | GC |
|---|---|---|---|
| Spike Level | 80% / 100% / 120% | 80% / 100% / 120% | 80% / 100% / 120% |
| Mean % Recovery (n=3) | Report Value | Report Value | Report Value |
| Acceptance Criteria | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
Table 3: Precision (Repeatability)
| Parameter | qNMR | HPLC | GC |
|---|---|---|---|
| Number of Replicates (n) | 6 | 6 | 6 |
| Mean Purity (%) | Report Value | Report Value | Report Value |
| Standard Deviation (SD) | Report Value | Report Value | Report Value |
| Relative Standard Deviation (%RSD) | ≤ 1.0% | ≤ 1.0% | ≤ 1.0% |
Table 4: Limits of Detection (LOD) & Quantitation (LOQ)
| Parameter | qNMR | HPLC | GC |
|---|---|---|---|
| LOD (% w/w or µg/mL) | Report Value | Report Value | Report Value |
| LOQ (% w/w or µg/mL) | Report Value | Report Value | Report Value |
| Method (e.g., S/N ratio) | S/N = 3 | S/N = 3 | S/N = 3 |
Conclusion
Quantitative NMR offers a distinct advantage as a primary method for the purity determination of this compound, providing direct, accurate, and absolute quantification without the need for a specific reference material of the analyte. While HPLC and GC are powerful separation techniques that offer high sensitivity and are invaluable for identifying and quantifying impurities, they function as relative methods unless calibrated with a certified standard. The choice of method depends on the specific analytical objective: qNMR is ideal for the certification of reference materials and direct purity assignment, whereas HPLC and GC are exceptionally well-suited for routine quality control, stability studies, and impurity profiling.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl, a compound of interest in various research and development sectors. In the absence of publicly available, specific inter-laboratory validation studies for this compound, this document presents a framework based on established analytical techniques for related biphenyl compounds and general principles of method validation as outlined by regulatory bodies. The presented data is hypothetical and serves to illustrate the expected outcomes of a formal inter-laboratory validation.
Comparative Analysis of Analytical Methods
The two primary analytical techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of hypothetical performance data from a simulated inter-laboratory study involving three laboratories.
Table 1: Inter-Laboratory Comparison of Gas Chromatography (GC-FID) Method Performance
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% | 101.2% | 99.3% | 95-105% |
| Precision (RSD%) | ||||
| - Repeatability | 1.8% | 2.1% | 1.5% | ≤ 2% |
| - Reproducibility | 4.5% | 5.2% | 4.8% | ≤ 5% |
| Linearity (r²) | 0.9995 | 0.9991 | 0.9998 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.06 µg/mL | 0.04 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.18 µg/mL | 0.12 µg/mL | Reportable |
Table 2: Inter-Laboratory Comparison of High-Performance Liquid Chromatography (HPLC-UV) Method Performance
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Accuracy (% Recovery) | 99.1% | 100.5% | 98.9% | 95-105% |
| Precision (RSD%) | ||||
| - Repeatability | 1.5% | 1.9% | 1.6% | ≤ 2% |
| - Reproducibility | 4.2% | 4.9% | 4.5% | ≤ 5% |
| Linearity (r²) | 0.9997 | 0.9994 | 0.9996 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.08 µg/mL | 0.10 µg/mL | 0.07 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.24 µg/mL | 0.30 µg/mL | 0.21 µg/mL | Reportable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a starting point for method development and validation.
Sample Preparation
A standardized sample preparation protocol is crucial for minimizing inter-laboratory variability.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the appropriate mobile phase (for HPLC) or solvent (for GC).
-
Sample Extraction (from a hypothetical biological matrix):
-
To 1 mL of plasma, add 3 mL of acetonitrile.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase/solvent for analysis.
-
Gas Chromatography (GC) Method
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Detector Temperature: 320°C.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory validation study.
Caption: Workflow of an Inter-Laboratory Validation Study.
Logical Framework for Analytical Method Selection
This diagram outlines the decision-making process for selecting an appropriate analytical method.
Caption: Decision Tree for Analytical Method Selection.
Safety Operating Guide
Proper Disposal of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl, a halogenated organic compound. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance.
Understanding the Hazards
Key Hazard Information (based on biphenyl):
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosol generation is likely, a NIOSH-approved respirator is recommended.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
Segregation and Storage of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with chlorinated organic compounds.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations.
-
Segregation: This waste must be segregated from non-halogenated organic waste, as the disposal methods and costs differ significantly. Do not mix with other incompatible waste streams such as acids, bases, or oxidizers.
Step-by-Step Disposal Procedure
Step 1: Waste Collection
-
Carefully transfer the this compound waste into the designated hazardous waste container.
-
Avoid generating dust or aerosols.
-
Ensure the exterior of the container remains clean.
Step 2: Container Sealing and Labeling
-
Securely seal the cap of the waste container.
-
Ensure the hazardous waste label is complete and legible.
Step 3: Temporary Storage
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, contain the spill using absorbent materials.
-
Report: Report the spill to your institution's EHS department and follow their specific spill cleanup procedures.
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Data Presentation
| Property | Information (based on Biphenyl) |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.[1][2] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety protocols for handling halogenated organic compounds.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-(Chloromethyl)-2-methyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
This compound is a chlorinated aromatic hydrocarbon. While specific toxicological data for this compound is limited, it is prudent to handle it with caution due to its chemical structure. Based on data for similar compounds, such as chlorinated biphenyls, potential hazards include:
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.
-
Potential for Systemic Effects: Prolonged or repeated exposure may have other health effects. It is important to minimize exposure.
A thorough risk assessment should be conducted before any handling of this chemical, considering the quantities used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on best practices for handling chlorinated aromatic hydrocarbons.
Gloves:
Proper glove selection is paramount. Based on studies of similar chlorinated aromatic compounds, the following glove materials are recommended. It is crucial to note that breakthrough times can be affected by factors such as glove thickness, temperature, and the concentration of the chemical.
-
Viton®: Offers excellent resistance to chlorinated aromatic compounds, with breakthrough times reported to be greater than 4 hours for similar chemicals.[1][2]
-
Polyvinyl Alcohol (PVA): Known for its high resistance to aromatic and chlorinated solvents. However, PVA gloves are water-soluble and should not be used in aqueous solutions.
-
Neoprene: Can provide some protection against aromatic hydrocarbons, but breakthrough times may be shorter than for Viton®.
-
Nitrile: Generally not recommended for prolonged, direct contact with chlorinated aromatic hydrocarbons, as breakthrough times can be less than one hour.[1][2]
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against splashes.
-
Face Shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.
Respiratory Protection:
The need for respiratory protection should be determined by a risk assessment. If there is a potential for inhalation of vapors or aerosols, a properly fitted respirator is required.
-
Respirator Type: An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is typically recommended for chlorinated organic compounds. In some cases, a combination cartridge with protection against acid gases may be appropriate.
-
Cartridge Change Schedule: A cartridge change schedule must be established. Since specific service life data for this compound is not available, one of the following methods should be used:
-
Manufacturer's Software: Utilize service life estimation software, such as 3M's Service Life Software, to model a change schedule based on the specific conditions of use.[3][4]
-
General Rule of Thumb: For organic vapors with a boiling point greater than 70°C and concentrations less than 200 ppm, a conservative change schedule of every 8 hours of use can be considered.[5] However, this is a general guideline and should be adapted based on a risk assessment.
-
Experimental Data: If possible, conduct experimental breakthrough testing to determine a precise change schedule.
-
Protective Clothing:
-
Laboratory Coat: A standard laboratory coat should be worn.
-
Chemical-Resistant Apron or Suit: For larger quantities or procedures with a high splash potential, a chemical-resistant apron or suit should be worn over the lab coat.
Operational Plan for Handling
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
-
-
Handling:
-
Dispense the chemical carefully to avoid splashes and the generation of dust or aerosols.
-
Keep containers closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Waste Segregation and Collection:
-
Halogenated Waste: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be disposed of as halogenated organic waste.
-
Separate Containers: Use clearly labeled, dedicated waste containers for halogenated waste. Do not mix with non-halogenated waste streams.
Disposal Method:
-
Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This process is designed to destroy the chemical and prevent the formation of toxic byproducts.
Quantitative Data Summary
The following table summarizes available quantitative data. It is important to note the absence of a specific Occupational Exposure Limit (OEL) for this compound. The OELs for Polychlorinated Biphenyls (PCBs) are provided as a conservative reference for a related class of compounds, but a risk assessment should be performed to determine appropriate in-house exposure control limits.
| Parameter | Value | Source/Notes |
| Occupational Exposure Limits (OELs) - Surrogate Data (PCBs) | ||
| OSHA PEL (42% Chlorine PCBs) | 1 mg/m³ (8-hour TWA) | Surrogate data from a related class of compounds. |
| OSHA PEL (54% Chlorine PCBs) | 0.5 mg/m³ (8-hour TWA) | Surrogate data from a related class of compounds. |
| NIOSH REL (PCBs) | 0.001 mg/m³ (10-hour TWA) | Surrogate data from a related class of compounds.[6] |
| Glove Breakthrough Times (Chlorinated Aromatic Hydrocarbons) | ||
| Viton® | > 4 hours | [1][2] |
| Nitrile | < 1 hour | [1][2] |
| Neoprene | Varies (consult manufacturer data) | |
| Polyvinyl Alcohol (PVA) | High resistance (not for aqueous solutions) | |
| Respirator Cartridge Service Life (Organic Vapors) | ||
| General Guideline | ~8 hours (for boiling point >70°C and concentration <200 ppm) | [5] |
Mandatory Visualizations
.dot
Caption: PPE Selection Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3m.com [3m.com]
- 4. scribd.com [scribd.com]
- 5. ehs.msstate.edu [ehs.msstate.edu]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorodiphenyl (54% chlorine) [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
